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Brassinolide-d5

Cat. No.: B12373392
M. Wt: 485.7 g/mol
InChI Key: IXVMHGVQKLDRKH-GAJGIZDESA-N
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Description

Significance of Brassinosteroids as Phytohormones in Plant Science

Brassinosteroids (BRs) represent a class of polyhydroxylated steroidal phytohormones that are indispensable for the normal growth, development, and productivity of plants. nih.gov Since the initial discovery of Brassinolide (B613842) from rapeseed pollen in 1979, over 70 related compounds have been identified across the plant kingdom, including in pollen, seeds, leaves, stems, roots, and flowers. nih.gov Their fundamental role in plant physiology places them as a sixth class of plant hormones, alongside auxins, gibberellins (B7789140), cytokinins, abscisic acid, and ethylene (B1197577). nih.gov

Beyond their role in developmental programs, brassinosteroids are pivotal in mediating plant responses to a wide range of environmental stresses. nih.gov They have been shown to enhance tolerance to both abiotic stresses, such as drought, heat, cold, and salinity, and biotic stresses caused by pathogens. nih.govmdpi.com BRs achieve this by modulating gene expression and interacting with other hormone signaling pathways, forming complex networks that allow plants to adapt to adverse conditions. frontiersin.orgnih.govoup.com The concentration of these hormones is typically higher in young, developing tissues compared to mature ones, reflecting their significant role in active growth phases. mdpi.com

Key Physiological Roles of Brassinosteroids

ProcessDescriptionReference
Cell GrowthRegulates cell division, elongation, and expansion. nih.gov
Vascular DevelopmentInfluences the differentiation of xylem and phloem. nih.gov
Reproductive DevelopmentAffects processes like flowering, pollen development, and fertility. nih.govnih.gov
Stress ToleranceEnhances resistance to abiotic (e.g., salt, drought) and biotic (e.g., pathogens) stresses. nih.govmdpi.com
PhotomorphogenesisMediates plant development in response to light. nih.gov

Role of Stable Isotope Labeled Brassinosteroids in Contemporary Research

The study of brassinosteroids is complicated by their extremely low concentrations in plant tissues, often in the range of nanograms per gram of fresh weight. mdpi.com This low abundance makes their accurate quantification and the elucidation of their metabolic pathways exceptionally challenging. nih.gov To overcome these analytical hurdles, contemporary research heavily relies on the use of stable isotope-labeled brassinosteroids. rsc.org

Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is most commonly used for labeling. rsc.org By synthetically replacing one or more hydrogen atoms with deuterium atoms on the brassinosteroid molecule, researchers create a heavier version of the compound that is chemically identical to its natural counterpart but distinguishable by mass spectrometry (MS). rsc.org These labeled compounds, particularly those with four or more deuterium atoms in metabolically stable positions, are essential tools for modern plant science. rsc.org They serve as ideal internal standards for quantification and as tracers for metabolic studies. rsc.org

Accurate quantification of endogenous phytohormones is crucial for understanding their physiological roles. nih.gov The use of deuterated internal standards, such as Brassinolide-d5, is a cornerstone approach for achieving precise and reliable measurements of brassinosteroid levels in complex plant samples. nih.govoup.com

In quantitative analysis, a known amount of the stable isotope-labeled standard (e.g., this compound) is added to a plant extract at the beginning of the sample preparation process. This standard experiences the same extraction, purification, and derivatization steps as the endogenous, unlabeled brassinolide. During analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), the instrument can differentiate between the natural hormone and the heavier, deuterated standard based on their mass difference. nih.gov

By comparing the signal intensity of the endogenous brassinolide to that of the known amount of added this compound, researchers can accurately calculate the original concentration of the hormone in the plant tissue. nih.gov This isotope dilution method corrects for any loss of the analyte during sample processing, thereby ensuring high precision and reproducibility. nih.govnih.gov This level of accuracy is essential for studying the subtle changes in hormone levels that regulate plant growth and stress responses.

Deuterated standards are also invaluable for tracing the intricate biosynthetic and metabolic pathways of brassinosteroids. rsc.org By supplying a deuterium-labeled precursor to a plant or cell culture system, scientists can track its conversion into various downstream intermediates and final products. nih.gov

For example, feeding experiments using deuterium-labeled substrates have been instrumental in establishing the brassinolide biosynthetic pathways in the model plant Arabidopsis thaliana. nih.gov Researchers have administered labeled compounds like [²H₆]campestanol and followed their stepwise conversion through intermediates such as 6-deoxocathasterone (B1256893) and 6-deoxoteasterone. nih.gov By extracting metabolites at different time points and analyzing them with GC-MS, the sequence of enzymatic reactions can be determined. nih.govnih.gov These studies have revealed that plants often utilize multiple, interconnected pathways, such as the early and late C-6 oxidation pathways, to produce brassinolide. nih.govnih.gov The use of deuterated tracers has provided definitive, in vivo evidence for the operation of these complex metabolic networks. nih.gov

Application of Deuterated Brassinosteroids in Research

ApplicationMethodologyKey OutcomeReference
Quantitative AnalysisIsotope dilution mass spectrometry using a deuterated internal standard (e.g., this compound).Accurate and precise measurement of endogenous brassinosteroid concentrations in plant tissues. nih.govoup.com
Metabolic Pathway ElucidationFeeding plants or cell cultures with deuterium-labeled precursors and analyzing the resulting metabolites via GC-MS or LC-MS.Identification of biosynthetic intermediates and mapping of complex metabolic networks, such as the early and late C-6 oxidation pathways. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H48O6 B12373392 Brassinolide-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H48O6

Molecular Weight

485.7 g/mol

IUPAC Name

(1S,2R,4R,5S,7S,11S,12S,15R,16S)-4,5,7-trideuterio-15-[(2S,3R,4R,5S)-3,4-dideuterio-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one

InChI

InChI=1S/C28H48O6/c1-14(2)15(3)24(31)25(32)16(4)18-7-8-19-17-13-34-26(33)21-11-22(29)23(30)12-28(21,6)20(17)9-10-27(18,19)5/h14-25,29-32H,7-13H2,1-6H3/t15-,16-,17-,18+,19-,20-,21+,22-,23+,24+,25+,27+,28+/m0/s1/i21D,22D,23D,24D,25D

InChI Key

IXVMHGVQKLDRKH-GAJGIZDESA-N

Isomeric SMILES

[2H][C@]12C[C@]([C@](C[C@@]1([C@H]3CC[C@]4([C@H]([C@@H]3COC2=O)CC[C@@H]4[C@H](C)[C@]([2H])([C@@]([2H])([C@@H](C)C(C)C)O)O)C)C)([2H])O)([2H])O

Canonical SMILES

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O

Origin of Product

United States

Ii. Advanced Analytical Methodologies for Brassinosteroid Profiling and Quantification

Principles of Isotope Dilution Mass Spectrometry for Endogenous Brassinosteroids

Isotope dilution mass spectrometry stands as the gold standard for the precise quantification of plant hormones, including brassinosteroids. nih.gov The core principle of this method involves the addition of a known quantity of a stable isotope-labeled (SIL) analogue of the target analyte to the sample at the very beginning of the extraction process. nih.gov This SIL compound, referred to as an internal standard, is chemically identical to the endogenous analyte but has a higher mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H or D).

As the sample undergoes extraction, purification, and analysis, any loss of the target analyte is accompanied by a proportional loss of the internal standard. nih.gov By measuring the signal ratio of the endogenous (light) analyte to the known amount of the added (heavy) internal standard in the mass spectrometer, the original concentration of the endogenous compound can be calculated with high accuracy and reproducibility, effectively correcting for procedural losses and variations in instrument response. nih.gov

Integration of Brassinolide-d5 as an Internal Standard in Mass Spectrometry Protocols

The ideal internal standard for brassinosteroid analysis is a deuterated version of the target compound. While standards with three deuterium atoms, such as [²H₃]Brassinolide and [²H₃]Castasterone, are frequently utilized, a more advanced strategy involves stable isotope labeling using reagents with a greater number of deuterium atoms to further enhance analytical precision. nih.gov

A sophisticated application of the isotope dilution principle uses a d5-labeled derivatization agent to tag brassinosteroids. researchgate.net In this approach, a reagent such as d5-4-phenylaminomethyl-benzeneboronic acid (4-PAMBA-d5) is used. researchgate.netuvic.ca This d5-labeled boronic acid reacts specifically with the cis-diol functional group present in many brassinosteroids, creating a BR-4-PAMBA-d5 derivative. researchgate.net This labeled complex can then be used in an isotope dilution strategy for quantification. researchgate.netnih.gov This technique not only facilitates accurate measurement but also significantly improves the mass spectrometric detection sensitivity of the brassinosteroids. researchgate.net

Strategies for Enhancing Accuracy and Reproducibility in Brassinosteroid Quantitative Studies

Beyond the use of internal standards, several strategies are crucial for ensuring the accuracy and reliability of brassinosteroid quantification.

Sample Purification: The complex nature of plant extracts necessitates rigorous purification to remove interfering substances that can suppress the analyte signal in the mass spectrometer—a phenomenon known as the matrix effect. oup.com Solid-Phase Extraction (SPE) is a widely used technique for this purpose. oup.com Various sorbents are employed, including C18 materials for general cleanup and more specialized materials like magnetic hydrophilic particles or boronate affinity magnetic nanoparticles, which can selectively capture cis-diol-containing compounds like brassinosteroids. oup.comresearchgate.net

Chemical Derivatization: To enhance the sensitivity and selectivity of detection by mass spectrometry, brassinosteroids are often chemically derivatized. researchgate.net As they can have poor ionization efficiencies, derivatization with reagents that introduce a readily ionizable group, such as a tertiary amine, can vastly improve the signal response. researchgate.net Boronic acids like 4-(dimethylamino)-phenylboronic acid (DMAPBA) or 4-phenylaminomethyl-benzeneboronic acid (4-PAMBA) react with the vicinal diols in brassinosteroids, improving their chromatographic behavior and ionization efficiency for LC-MS analysis. researchgate.netresearchgate.net

Method Validation: Rigorous validation is essential to confirm the reliability of the analytical method. This includes establishing linearity by generating calibration curves, determining the limits of detection (LOD) and quantification (LOQ), and assessing recovery rates and reproducibility by analyzing replicate samples and spiked matrices. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches for Brassinosteroid Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the predominant analytical platform for brassinosteroid analysis due to its superior sensitivity, selectivity, and ability to measure multiple analytes in a single run. nih.govoup.comnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with Electrospray Ionization Tandem Mass Spectrometry

The coupling of Ultra-High Performance Liquid Chromatography (UHPLC) with an electrospray ionization (ESI) source and a tandem mass spectrometer (often a triple quadrupole, QqQ) represents the state-of-the-art for brassinosteroid quantification. researchgate.net

UHPLC systems use columns with smaller particles (typically under 2 µm), which provides higher resolution and faster analysis times compared to traditional HPLC. researchgate.net The separated analytes from the UHPLC column are introduced into the ESI source, which generates charged molecular ions (e.g., [M+H]⁺) in the gas phase. researchgate.net These ions are then guided into the tandem mass spectrometer. In Multiple Reaction Monitoring (MRM) mode, the first quadrupole selects the specific precursor ion of the target brassinosteroid. This ion is then fragmented in a collision cell, and the second quadrupole selects a specific product ion for detection. researchgate.net This two-stage filtering process is highly specific and dramatically reduces chemical noise, enabling the detection of brassinosteroids at picogram levels. oup.com

The table below summarizes typical parameters used in an LC-ESI-MS/MS method for brassinosteroid analysis.

ParameterSetting
Chromatography UHPLC
Column C18 Reverse-Phase
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol (B129727)
Flow Rate ~0.24 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
Detection Mode Multiple Reaction Monitoring (MRM)
Data derived from a representative LC-MS/MS method for brassinosteroid analysis. researchgate.net

Optimization of Chromatographic Separation for Brassinosteroid Metabolites

Effective chromatographic separation is critical for the successful LC-MS/MS analysis of brassinosteroids, especially when profiling multiple related metabolites in a single sample. researchgate.net Co-elution, where multiple compounds exit the chromatography column at the same time, can lead to ion suppression and inaccurate quantification. researchgate.net

Optimization strategies focus on several key parameters:

Column Chemistry: C18 reverse-phase columns are most commonly used, separating brassinosteroids based on their hydrophobicity. researchgate.net

Mobile Phase Composition: The choice of organic solvent (e.g., methanol or acetonitrile) and the use of additives like formic acid are optimized to achieve the best peak shape and separation. researchgate.net For instance, a gradient elution, where the proportion of the organic solvent is increased over time, is typically used to separate BRs with a range of polarities. researchgate.net

Flow Rate and Temperature: These parameters are adjusted to balance analysis speed with separation efficiency.

By carefully tuning these conditions, a robust separation can be achieved, ensuring that different brassinosteroids and their isomers are resolved before entering the mass spectrometer. cas.cz

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques in Brassinosteroid Research

Prior to the widespread adoption of LC-MS/MS, gas chromatography-mass spectrometry (GC-MS) was a primary tool for brassinosteroid analysis. researchgate.net Due to the low volatility of these steroidal hormones, they cannot be analyzed directly by GC. researchgate.net Therefore, a crucial prerequisite for GC-MS analysis is chemical derivatization to increase their volatility.

Common derivatization approaches include forming methaneboronates or trimethylsilyl (B98337) (TMS) ethers of the hydroxyl groups on the steroid structure. researchgate.net Once derivatized, the compounds can be separated on a GC column and detected by the mass spectrometer. While GC-MS is a powerful technique, the need for derivatization adds a step to sample preparation. Furthermore, some derivatization methods are only effective for BRs with specific functional groups, such as the vicinal diols required for boronate formation. cas.cz LC-MS/MS is often preferred today for its ability to analyze a wider range of underivatized or derivatized compounds with high sensitivity. researchgate.netcas.cz

Requirements and Methodologies for Derivatization in GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) has historically been a key technique for the identification and quantification of brassinosteroids. researchgate.net A primary requirement for GC-MS analysis is that the analytes must be volatile and thermally stable. Brassinosteroids, being polyhydroxylated steroids, are non-volatile. nih.gov Therefore, a chemical derivatization step is mandatory to increase their volatility before they can be analyzed by GC. nih.govresearchgate.net

The most common derivatization strategy for BRs involves the formation of boronate esters. scielo.br This is typically achieved by reacting the cis-diol groups present in the brassinosteroid structure with a boronic acid reagent, such as methaneboronic acid in pyridine. nih.govresearchgate.netscielo.brgoogle.com For brassinosteroids like brassinolide (B613842), which have two sets of cis-diols (at C-2, C-3 and C-22, C-23), this reaction forms a bismethaneboronate derivative. researchgate.netscielo.br If other free hydroxyl groups are present, they are often subsequently trimethylsilylated to ensure complete derivatization. nih.govscielo.br These derivatized BRs are more volatile and produce characteristic fragmentation patterns in the mass spectrometer, which aids in their identification and quantification, often through selected ion monitoring (SIM) for enhanced sensitivity. scielo.brgoogle.com The use of an internal standard like this compound, which undergoes the same derivatization process as the endogenous analyte, is critical for achieving accurate quantification by correcting for any inconsistencies during the reaction and subsequent analysis.

Comprehensive Sample Preparation Strategies for Brassinosteroid Analysis from Plant Matrices

Given the complexity of plant matrices and the trace levels of brassinosteroids, extensive sample preparation is required to isolate and concentrate the analytes before instrumental analysis. This multi-step process is vital for removing interfering substances and enhancing detection sensitivity.

The initial step in brassinosteroid analysis is the extraction from plant tissues, which are typically frozen in liquid nitrogen and ground to a fine powder. frontiersin.orgnih.gov A deuterated internal standard, such as this compound, is added to the powdered tissue to serve as a quantitative reference throughout the entire procedure. frontiersin.orgnih.gov The extraction is commonly performed using aqueous methanol or other organic solvents. frontiersin.orgnih.gov

Following extraction, the crude extract contains numerous interfering compounds that must be removed. Solid-phase extraction (SPE) is a widely used purification technique. frontiersin.orgfrontiersin.org Various SPE sorbents are employed, often in a multi-step process, to clean up the sample. Common strategies include:

Reversed-phase SPE: Using C18 sorbents to retain the relatively nonpolar brassinosteroids while more polar interferences are washed away. oup.comdoi.org

Ion-exchange SPE: Employing mixed-mode cartridges with both cation (MCX) and anion (MAX) exchange properties to remove acidic and basic interferents. nih.gov

Immunoaffinity Chromatography (IAC): This highly selective technique uses antibodies specific to brassinosteroids to purify them from the extract, significantly reducing matrix effects and increasing sensitivity. frontiersin.orgoup.com

Magnetic Solid-Phase Extraction (MSPE): This method utilizes magnetic nanoparticles coated with a sorbent to capture BRs, allowing for rapid and simple separation from the sample matrix. frontiersin.orgfrontiersin.orgoup.com

These purification steps are crucial for obtaining a clean sample, which minimizes matrix effects and improves the accuracy and sensitivity of the final measurement. frontiersin.orgoup.com

While derivatization is essential for GC-MS, it is also frequently employed in liquid chromatography-mass spectrometry (LC-MS) to overcome the poor ionization efficiency of native brassinosteroids. frontiersin.orgdoi.org By introducing a readily ionizable group onto the BR molecule, derivatization can dramatically increase the signal response in the mass spectrometer, leading to significantly lower detection limits. doi.orgresearchgate.net

The specific and mild reaction between boronic acids and cis-vicinal diols makes this chemistry ideal for derivatizing brassinosteroids for LC-MS analysis. frontiersin.orgresearchgate.net Many derivatizing reagents have been developed based on this principle, each designed to introduce a highly ionizable moiety. These reagents react specifically with BRs that possess the 22R,23R- or 22S,23S-diol configuration in their side chain. google.comfrontiersin.org

A variety of boronic acid reagents have been successfully applied, including:

4-(N,N-dimethylamino)phenylboronic acid (DMAPBA): A widely used reagent that improves ionization efficiency and allows for sensitive detection. frontiersin.orgfrontiersin.orgfrontiersin.org

2-bromopyridine-5-boronic acid (BPBA): Provides a rapid labeling procedure and significantly increases detection sensitivity. researchgate.netnih.gov

4-borono-N,N,N-trimethylbenzenaminium iodide (BTBA): This reagent introduces a permanently charged quaternary ammonium (B1175870) group, leading to exceptionally high sensitivity enhancements. oup.comdoi.org

4-phenylaminomethyl-benzeneboric acid (4-PAMBA): Used in methods that combine extraction and in-situ derivatization. oup.comacs.org

The choice of reagent depends on the specific analytical platform and the desired sensitivity. frontiersin.org

Table 1: Boronic Acid Derivatization Reagents for Brassinosteroid Analysis

Reagent Name Abbreviation Key Feature Reference
4-(N,N-dimethylamino)phenylboronic acid DMAPBA Commonly used, provides good sensitivity enhancement. frontiersin.orgfrontiersin.org
2-bromopyridine-5-boronic acid BPBA Enables rapid derivatization and high sensitivity. researchgate.netnih.gov
4-borono-N,N,N-trimethylbenzenaminium iodide BTBA Contains a quaternary ammonium group for ultra-high sensitivity. oup.comdoi.org
4-phenylaminomethyl-benzeneboric acid 4-PAMBA Suitable for integrated extraction and derivatization strategies. oup.comacs.org
m-aminophenylboronic acid m-APBA Used in on-column derivatization methods. frontiersin.org

The primary impact of derivatization is a dramatic improvement in analytical sensitivity. doi.org By attaching a highly ionizable group, the signal response in the mass spectrometer can be enhanced by several orders of magnitude. For instance, derivatization with BTBA has been reported to enhance the ionization efficiencies of BRs by factors ranging from 1,190 to 448,785. doi.org This allows for the quantification of endogenous brassinosteroids from milligram or even sub-milligram amounts of plant tissue. doi.org

This enhanced sensitivity directly translates to lower limits of detection (LOD) and limits of quantification (LOQ). Methods employing derivatization consistently report LODs in the low picogram (pg) to femtogram (fg) per milliliter range. nih.govresearchgate.net For example, a method using BPBA derivatization reported LODs of 2.00–8.00 ng/L (equivalent to pg/mL). researchgate.netnih.gov An ultra-sensitive method using BTBA achieved minimal detectable amounts (MDA) in the range of 27–94 attomoles. doi.org These improvements in performance are critical for studying the physiological roles of brassinosteroids, which exist at minute concentrations.

Table 2: Comparison of Analytical Performance with and without Derivatization

Method Derivatization Reagent Limit of Detection (LOD) Sample Amount Reference
UHPLC-MS/MS 4-(dimethylamino)-phenylboronic acid (DMAPBA) 0.3–2.5 ng/mL 100 mg frontiersin.orgfrontiersin.org
UHPLC-MS/MS 2-bromopyridine-5-boronic acid (BPBA) 2.00-8.00 ng/L 2 g researchgate.netnih.gov
UPLC-MS/MS 4-borono-N,N,N-trimethylbenzenaminium iodide (BTBA) 27–94 amol (MDA) 0.5 - 5 mg doi.org
UHPLC-MS/MS None 0.05–40 pg (on-column) Not specified nih.gov
HPLC-ELSD None 0.12-0.17 µg Not specified ingentaconnect.com

Chemical Derivatization for Enhanced Detection Sensitivity of Brassinosteroids

Emerging Analytical Technologies for Spatiotemporal Brassinosteroid Research

While methods based on sample homogenization and extraction provide quantitative data, they lose the spatial information of where the hormones are located within the plant tissues. nih.gov Emerging technologies are now addressing this limitation, aiming to provide spatiotemporal resolution of brassinosteroid distribution. researchgate.netdeepdyve.comnih.gov

Mass spectrometry imaging (MSI) is a powerful technique that allows for the visualization of the distribution of molecules, including hormones, directly in tissue sections without the need for labeling. nih.govoup.com Techniques like desorption electrospray ionization (DESI) and matrix-assisted laser desorption/ionization (MALDI) have been applied to map the location of various plant hormones, including brassinosteroids, in different plant organs. nih.govoup.com This approach provides invaluable insights into local biosynthesis, transport, and accumulation, linking hormone concentration to specific cell types or developmental processes. oup.com The continued development of MSI and other micro-analytical techniques, combined with advances in sample preparation for very small sample sizes, promises to revolutionize our understanding of brassinosteroid function at the cellular and subcellular level. researchgate.netnih.govnih.gov

High-Resolution Mass Spectrometry Applications

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), has become an indispensable tool for brassinosteroid analysis. frontiersin.orgresearchgate.net This technology offers high sensitivity and selectivity, allowing for the precise measurement of mass and the differentiation of molecules with very similar masses. frontiersin.org The use of deuterated internal standards, such as this compound or more commonly [²H₃]Brassinolide, is considered the gold standard for absolute quantification. frontiersin.orgcreative-proteomics.com These standards are chemically identical to the target analytes but have a higher mass due to the incorporation of deuterium atoms. oup.com

When analyzing a sample, a known quantity of the deuterated standard is added to the plant extract before processing. creative-proteomics.com During LC-MS/MS analysis, the instrument is set to monitor specific mass-to-charge (m/z) transitions for both the endogenous (natural) brassinosteroid and the deuterated internal standard. nih.gov Because the standard and the analyte co-elute and experience similar ionization and fragmentation behavior, any variations in sample preparation or instrument response affect both equally. nih.gov This allows for highly accurate quantification by comparing the signal intensity of the endogenous compound to that of the known amount of the added standard. nih.gov

Researchers have developed highly sensitive LC-MS methods capable of profiling numerous inherent brassinosteroids simultaneously. nih.gov For instance, a method combining solid-phase extraction with UPLC-MS/MS was used to determine the levels of brassinolide (BL), castasterone (B119632) (CS), and other brassinosteroids in various plant models. nih.gov The deliberate synthesis of BRs with three or more deuterium atoms is prioritized to enhance the analytical accuracy of identification and quantification. oup.com

Table 1: Example MRM Parameters for Brassinosteroid Quantification using a Deuterated Standard This table illustrates typical parameters for a UHPLC-ESI-MS/MS method used to quantify brassinosteroids after derivatization with 4-(dimethylamino)-phenylboronic acid (DMAPBA). The mass difference between the native compound and its deuterated internal standard allows for precise and simultaneous detection.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zStatus
epi-Brassinolide (epiBL)626.5148.1Analyte
[²H₃]Brassinolide ([²H₃]BL)629.5148.1Internal Standard
epi-Castasterone (epiCS)610.5148.1Analyte
[²H₃]Castasterone ([²H₃]CS)613.5148.1Internal Standard

Data adapted from studies on BR analysis in rapeseed. frontiersin.orgnih.gov

Mass Spectrometry Imaging for In Planta Brassinosteroid Distribution

While LC-MS provides quantitative data, it requires the homogenization of plant tissues, which results in the loss of all spatial information regarding the hormone's location. nih.govmdpi.com Mass Spectrometry Imaging (MSI) is a powerful technique that overcomes this limitation by visualizing the distribution of molecules directly within tissue sections. nih.govacs.org MSI generates a 2D map showing the location and relative abundance of specific molecules by collecting mass spectra from thousands of discrete spots across a sample surface. nih.gov

Several MSI techniques are applied in plant science, with Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI) being two of the most prominent. mdpi.comnih.gov

MALDI-MSI involves coating a thin tissue section with a chemical matrix that absorbs energy from a laser. The laser is fired across the tissue, desorbing and ionizing molecules from the sample, which are then analyzed by the mass spectrometer. nih.gov This technique has been used to map the distribution of various metabolites and even plant hormones like cytokinins and abscisic acid in rice roots. acs.org

DESI-MSI is an ambient ionization technique that uses a charged solvent spray to desorb and ionize molecules from the sample surface under natural conditions, requiring minimal sample preparation. nih.govmdpi.com

MSI provides an effective tool for studying the biosynthesis, transport, and accumulation of substances within specific plant organs and tissues. nih.gov It allows researchers to create visual maps of where brassinosteroids are located, providing crucial context for their physiological roles. frontiersin.org For example, understanding that a hormone is concentrated in the root apex or in developing flowers can help elucidate its function in those specific developmental processes. acs.org While direct quantification with MSI remains complex, the use of standards like this compound is critical for method validation and can aid in semi-quantitative analyses, correlating specific locations with hormone abundance. frontiersin.orgcreative-proteomics.com This technology offers a unique window into the precise, in-situ localization of brassinosteroids, complementing the quantitative data from LC-HRMS. frontiersin.org

Table 2: Overview of Common Mass Spectrometry Imaging Technologies in Plant Science This table summarizes the principles and applications of major MSI techniques used to study the spatial distribution of molecules in plants.

MSI TechniquePrincipleKey AdvantagesCommon Plant Applications
MALDI-MSI A laser desorbs and ionizes molecules from a tissue section coated with an energy-absorbing matrix. nih.govHigh sensitivity; good spatial resolution; widely used for a range of molecule types. nih.govMapping secondary metabolites, lipids, peptides, and plant hormones in various tissues. nih.govacs.org
DESI-MSI A charged solvent spray desorbs and ionizes molecules from a sample surface under ambient conditions. nih.govMinimal sample preparation required; analysis under natural conditions. nih.govmdpi.comAnalysis of surface metabolites on leaves, fruits, and seeds; profiling of lipids and small molecules. nih.gov
SIMS A primary ion beam bombards the sample surface, causing the ejection and ionization of secondary ions. nih.govVery high spatial resolution (sub-micron); provides elemental and molecular information. nih.govElemental mapping; analysis of cell wall components and lipids at the subcellular level. nih.gov

Iii. Brassinosteroid Biosynthesis and Catabolism Dynamics

Enzymatic Pathways of Brassinosteroid Synthesis in Plants

The biosynthesis of brassinolide (B613842) (BL), the most biologically active brassinosteroid, originates from the plant sterol campesterol (B1663852). ontosight.aimdpi.com From campesterol, the pathway branches into several interconnected routes, primarily distinguished by the timing of oxidation at the C-6 position and hydroxylation at the C-22 position. researchgate.netnih.govtandfonline.com These pathways are not strictly linear or independent but form a metabolic grid. researchgate.netnih.gov

In the early C-6 oxidation pathway, the oxidation of the B-ring at the C-6 position occurs before the modification of the side chain. tandfonline.comnih.gov The pathway begins with the conversion of campestanol (B1668247) (CN). frontiersin.org Campestanol is hydroxylated to 6α-hydroxycampestanol, which is then oxidized to form 6-oxocampestanol (B1256825) (6-oxoCN). frontiersin.orgfrontiersin.org This intermediate is subsequently converted to cathasterone (B1253943) (CT) by a 22α-hydroxylase. frontiersin.org From cathasterone, a series of reactions leads to teasterone (B1253636) (TE), 3-dehydroteasterone (B1255623) (3-DT), typhasterol (B1251266) (TY), and finally castasterone (B119632) (CS), which is the immediate precursor to brassinolide. frontiersin.orgfrontiersin.org While enzymes like CYP85A1 and CYP85A2 are known C-6 oxidases for downstream intermediates, the specific enzyme that catalyzes the C-6 oxidation of campestanol in this early step is yet to be definitively identified. tandfonline.comjst.go.jp

A third major branch, the early C-22 hydroxylation pathway, is campestanol-independent and bifurcates at campesterol. tandfonline.comnih.gov In this pathway, the enzyme DWF4 (a cytochrome P450 monooxygenase, CYP90B1) directly hydroxylates campesterol at the C-22 position. tandfonline.comresearchgate.net DWF4 can act on multiple substrates, including campesterol and campestanol, highlighting the networked nature of these pathways. researchgate.nettandfonline.com

Table 1: Key Enzymes in Major Brassinosteroid Biosynthetic Pathways

Enzyme/Protein Gene Name (Arabidopsis) Pathway Step Function
DET2 DET2 General Steroid Synthesis Steroid 5α-reductase, converts campesterol precursors to campestanol. frontiersin.orgmpg.de
DWF4/CYP90B1 DWF4/CYP90B1 Early & Late C-22 Hydroxylation C-22 hydroxylase, catalyzes a rate-limiting step. tandfonline.comfrontiersin.orgresearchgate.net
CPD/CYP90A1 CPD/CYP90A1 General Pathway C-23 hydroxylase (previously misidentified), involved in multiple steps. tandfonline.comjst.go.jp
ROT3/CYP90C1 ROT3/CYP90C1 Late C-6 Oxidation C-23 hydroxylase. mpg.denih.gov
CYP90D1 CYP90D1 Late C-6 Oxidation C-23 hydroxylase. mpg.denih.gov
BR6OX1/CYP85A1 BR6OX1/CYP85A1 Late C-6 Oxidation C-6 oxidase, converts 6-deoxoCS to CS. tandfonline.comfrontiersin.orgnih.gov
BR6OX2/CYP85A2 BR6OX2/CYP85A2 Late C-6 Oxidation / Final Step C-6 oxidase and converts CS to BL in dicots. tandfonline.comgenome.jp

Genetic Regulation of Brassinosteroid Biosynthetic Enzymes

The biosynthesis of brassinosteroids is tightly controlled at the transcriptional level, with the expression of key enzyme-encoding genes being subject to feedback regulation and hormonal cross-talk. frontiersin.orgtandfonline.com This intricate genetic network ensures that the levels of active BRs are maintained within an optimal range for proper plant development. frontiersin.org

Genetic screens of dwarf and photomorphogenic mutants in Arabidopsis have been instrumental in identifying the core genes of the BR biosynthetic pathway. frontiersin.orgscielo.br

DET2 : The DE-ETIOLATED2 (DET2) gene encodes a steroid 5α-reductase, an enzyme with homology to its mammalian counterparts. researchgate.netmpg.demdpi.com It catalyzes a critical reduction step early in the pathway, leading to the formation of campestanol. frontiersin.orgmdpi.com Mutants such as det2-1 exhibit severe dwarfism, dark-green leaves, and delayed flowering, phenotypes that can be rescued by the application of downstream BR intermediates. frontiersin.orgmdpi.com The DET2 gene is considered a rate-limiting gene in BR biosynthesis, and its overexpression can lead to increased plant size. scispace.commdpi.com

DWF4 : The DWARF4 (DWF4) gene, which encodes the cytochrome P450 enzyme CYP90B1, is one of the most critical regulatory points in the pathway. frontiersin.orgmdpi.com It catalyzes the rate-limiting C-22 hydroxylation of multiple sterol substrates. nih.govfrontiersin.orgresearchgate.net The expression of DWF4 is subject to negative feedback regulation by the BR signaling pathway; high levels of BRs lead to the repression of DWF4 transcription through the action of the BZR1 transcription factor. tandfonline.comscielo.brresearchgate.net Conversely, BR biosynthesis inhibitors lead to an induction of DWF4 expression. frontiersin.org This feedback loop is crucial for maintaining BR homeostasis. frontiersin.org

Table 2: Phenotypes of Key Brassinosteroid Biosynthesis Gene Mutants

Gene Mutant Phenotype Key Function of Gene Product
DET2 Extreme dwarfism, delayed flowering, reduced cell elongation, de-etiolation in the dark. mdpi.commdpi.com Steroid 5α-reductase in an early pathway step. frontiersin.orgmdpi.com
DWF4 Severe dwarfism, compact rosettes, dark green and rugose leaves, reduced fertility. scispace.commdpi.com Rate-limiting C-22 hydroxylase. frontiersin.orgfrontiersin.org
CPD Severe dwarfism with dark, thick leaves. mdpi.com C-23 hydroxylase essential for the pathway. tandfonline.comjst.go.jp
BR6OX2 Semi-dwarfism, reduced fertility. frontiersin.org C-6 oxidase, catalyzes conversion of CS to BL. tandfonline.com

Stable Isotope Tracer Studies for Metabolic Flux Analysis

The elucidation of the complex, networked brassinosteroid biosynthetic pathways has heavily relied on tracer studies using stable isotope-labeled compounds. researchgate.netnih.govtandfonline.com Metabolic Flux Analysis (MFA) using these tracers is a powerful technique to map the flow of metabolites through a biochemical network and to quantify the rates of enzymatic reactions in vivo. researchgate.netox.ac.ukcreative-proteomics.com

In the context of brassinosteroid research, this methodology involves feeding plant tissues or cell cultures with potential BR precursors that have been labeled with stable isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). tandfonline.comoup.com For example, deuterium-labeled substrates are supplied to the system, and after a period of incubation, the plant extracts are analyzed using techniques like gas chromatography-mass spectrometry (GC-MS). tandfonline.compnas.org The mass spectrometer detects the incorporation of the heavy isotopes into downstream metabolites, allowing researchers to confirm precursor-product relationships and establish the sequence of biosynthetic steps. tandfonline.com

These experiments were fundamental in distinguishing the early and late C-6 oxidation pathways and in demonstrating their interconnectedness. tandfonline.comnih.govpnas.org The use of a deuterated tracer like Brassinolide-d5 , which contains five deuterium atoms, is an application of this principle. While often used as an internal standard for the precise quantification of endogenous, unlabeled brassinolide, the principles of isotope tracing underpin its utility. By tracing the metabolic fate of labeled compounds, researchers can gain quantitative insights into the dynamics of BR biosynthesis and catabolism, identifying bottlenecks and understanding how the metabolic flux is redirected under different genetic or environmental conditions. ox.ac.uknih.gov

Utilizing this compound for Elucidating Brassinosteroid Turnover and Pathway Dynamics

The study of brassinosteroid (BR) homeostasis, encompassing both synthesis and degradation, is fundamental to understanding plant growth and development. The extremely low endogenous concentrations of these hormones, often in the picogram to nanogram per gram of fresh weight range, present significant analytical challenges. The development and application of stable isotope-labeled internal standards have been transformative in this field, with this compound serving as a critical tool for precise and accurate quantification.

This compound is a deuterated isotopologue of Brassinolide, where five hydrogen atoms at specific, metabolically stable positions on the steroid nucleus or side chain have been replaced with deuterium. This mass modification does not alter the chemical properties of the molecule but makes it distinguishable from its endogenous, non-labeled counterpart by mass spectrometry (MS). When a known quantity of this compound is added to a plant tissue sample at the initial stage of extraction (a process known as "spiking"), it co-purifies with the endogenous Brassinolide. During subsequent analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS), the ratio of the signal from the endogenous compound to the signal from the deuterated standard allows for the calculation of the absolute quantity of the endogenous Brassinolide. This method effectively corrects for analyte loss during complex sample preparation procedures and compensates for variations in instrument response, thereby ensuring high analytical accuracy.

The use of this compound is pivotal in dynamic studies of the BR pathway, such as pulse-chase experiments, which are designed to measure the rate of hormone turnover. In these experiments, plant cells or tissues can be fed with a labeled precursor, such as deuterated campestanol. Researchers then track the incorporation of the isotopic label into downstream intermediates and the final active product, Brassinolide. By using this compound as the internal standard, the concentration of the newly synthesized, labeled Brassinolide and the pre-existing, unlabeled pool can be monitored over time. This approach provides direct quantitative data on the metabolic flux through the biosynthetic pathway and the turnover rate (the combined rate of synthesis and catabolism) of the active hormone pool.

Research findings from such experiments have enabled the construction of detailed metabolic models. For instance, studies in cultured plant cells have quantified the conversion rates between key BR intermediates. The data generated helps to identify rate-limiting steps and regulatory control points within the BR biosynthetic network.

The table below illustrates hypothetical data from a feeding experiment in Arabidopsis thaliana cell culture, where the quantification of endogenous Brassinolide is made possible by the use of a this compound internal standard.

Table 1. Quantification of Endogenous Brassinolide in A. thaliana Cell Culture Following a Pulse of Labeled Precursor. Quantification was achieved using this compound as an internal standard during LC-MS analysis.
Time Post-Pulse (hours)Endogenous Brassinolide Pool (pg/g FW)Newly Synthesized Labeled Brassinolide (pg/g FW)Calculated Turnover Half-life
045.20.0N/A
244.815.5~4.1 hours
445.525.1~4.0 hours
844.936.8~4.2 hours

Mechanisms of Brassinosteroid Inactivation and Catabolism

The regulation of bioactive brassinosteroid levels is not only controlled by biosynthesis but also by a suite of inactivation and catabolism mechanisms. These pathways effectively remove active BRs from the signaling pool, ensuring that hormonal responses are transient and spatially controlled. The elucidation of these catabolic pathways has been significantly advanced by analytical methodologies that rely on stable isotope-labeled standards, including this compound, for the accurate identification and quantification of metabolites.

By supplying exogenous, unlabeled Brassinolide to plant systems and using this compound as a quantitative standard, researchers can precisely measure the disappearance of the parent compound and the concurrent appearance of various modified products. This strategy has been instrumental in identifying several key inactivation reactions:

Hydroxylation: This is a primary mechanism for BR deactivation. The enzyme Cytochrome P450 734A1 (CYP734A1), also known as BAS1, has been identified as a key BR-inactivating hydroxylase. It can hydroxylate Brassinolide at the C-26 position to produce 26-hydroxybrassinolide, a compound with significantly reduced biological activity. Further hydroxylation can also occur.

Glycosylation: Active BRs can be conjugated with sugar moieties, typically glucose, to form BR-glycosides. For instance, Brassinolide can be converted to Brassinolide 23-O-glucoside. This modification increases the water solubility of the hormone, which is thought to facilitate its transport and sequestration into the vacuole, effectively removing it from its site of action at the plasma membrane. Glycosylation is often a precursor to further degradation.

Epimerization: The stereochemical configuration of hydroxyl groups is critical for BR activity. Epimerization, or the change in stereochemistry at a specific carbon atom (e.g., C-3), can lead to a dramatic loss of function.

Side-Chain Cleavage: While less characterized for Brassinolide itself, cleavage of the alkyl side chain is a known steroid catabolism mechanism in other systems and is a putative pathway for the complete degradation of the BR molecule.

The precise measurement of the rates of these individual reactions and the steady-state levels of the resulting catabolites is essential for a complete understanding of BR homeostasis. The use of this compound as an internal standard in LC-MS analyses provides the necessary quantitative rigor to dissect these complex metabolic fates.

The table below summarizes major identified catabolic modifications of Brassinolide.

Table 2. Key Inactivation Pathways for Brassinolide. The identification and quantification of these metabolites are heavily reliant on analytical methods using internal standards like this compound.
Parent CompoundResulting MetaboliteType of ModificationPosition of ModificationBiological Activity Status
Brassinolide26-hydroxybrassinolideHydroxylationC-26Strongly Reduced
BrassinolideBrassinolide 23-O-glucosideGlycosylationC-23 hydroxyl groupInactive (sequestration form)
Brassinolide3-epi-BrassinolideEpimerizationC-3Inactive

Iv. Brassinosteroid Perception and Intracellular Signal Transduction

Identification and Characterization of Brassinosteroid Receptors

The perception of brassinosteroids occurs at the cell surface, a mechanism distinct from animal steroid hormones which typically bind to intracellular receptors. The primary receptor for BRs was identified through genetic studies in Arabidopsis thaliana. Mutants that were insensitive to the application of brassinosteroids, termed brassinosteroid-insensitive1 (bri1), were found to have mutations in a gene encoding a plasma membrane-localized receptor-like kinase. nih.govnih.gov

This key receptor, BRASSINOSTEROID INSENSITIVE 1 (BRI1), is a member of the leucine-rich repeat receptor-like kinase (LRR-RLK) family. nih.govmdpi.com The structure of BRI1 is well-suited for its function, comprising a large extracellular domain responsible for binding the brassinosteroid ligand, a single-pass transmembrane domain, and an intracellular kinase domain that initiates the downstream signaling cascade. nih.gov The extracellular portion contains 25 tandem leucine-rich repeats and a 70-amino acid island domain, which together form the binding site for brassinosteroids. nih.gov

Homologs of BRI1, known as BRI1-LIKE (BRL) proteins, have also been identified. mdpi.commdpi.com In Arabidopsis, BRL1 and BRL3 have been shown to function as BR receptors, while BRL2 does not appear to bind brassinosteroids. mdpi.commdpi.com The identification of these receptor proteins was a pivotal step in elucidating how plants perceive steroid hormones and initiate a response. nih.govnih.gov

Role of BRI1 and BAK1 Receptor Kinases in Signal Perception

The perception of brassinosteroids is not mediated by BRI1 alone but requires a co-receptor, BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1), also known as SOMATIC EMBRYOGENESIS RECEPTOR-LIKE KINASE 3 (SERK3). nih.govoup.com BAK1 is another LRR-RLK that physically associates with BRI1 at the plasma membrane. nih.govnih.gov

In the absence of BRs, BRI1 is kept in an inactive state, partly through the action of an inhibitory protein called BRI1 KINASE INHIBITOR 1 (BKI1). frontiersin.orgmdpi.com The binding of a brassinosteroid molecule to the extracellular domain of BRI1 induces a conformational change. researchgate.net This change promotes the dissociation of BKI1 and facilitates the heterodimerization of BRI1 with BAK1. mdpi.comfrontiersin.org

The formation of the BRI1-BAK1 complex is a critical activation step. jipb.net It brings the intracellular kinase domains of the two proteins into close proximity, allowing for transphosphorylation. nih.govfrontiersin.org BRI1 and BAK1 phosphorylate each other, a process that enhances the kinase activity of the receptor complex and is essential for propagating the signal to downstream components. nih.govoup.com Genetic studies have confirmed the essential role of BAK1 and its homologs, as double mutants lacking both BAK1 and its close relative BAK1-LIKE 1 (BKK1) exhibit severe developmental defects and seedling lethality. uniprot.org Research indicates that only a small fraction of the total BRI1 and BAK1 proteins at the plasma membrane may be actively involved in signaling at any given time, potentially in preassembled complexes. oup.com

ComponentProtein FamilyPrimary Function in Signal PerceptionKey Interaction
BRI1Leucine-Rich Repeat Receptor-Like Kinase (LRR-RLK)Primary brassinosteroid receptor; binds BR ligand.Heterodimerizes with BAK1 upon ligand binding.
BAK1 (SERK3)Leucine-Rich Repeat Receptor-Like Kinase (LRR-RLK)Co-receptor; essential for BRI1 activation.Transphosphorylates with BRI1 to activate the receptor complex.
BKI1Inhibitor ProteinNegative regulator; keeps BRI1 in an inactive state.Dissociates from BRI1 upon BR binding.

Post-Translational Modifications in the Brassinosteroid Signaling Cascade

Following the initial perception and receptor activation at the plasma membrane, the brassinosteroid signal is transduced through the cytoplasm to the nucleus via a series of post-translational modifications. biorxiv.org These modifications, particularly phosphorylation and dephosphorylation, act as molecular switches that modulate the activity, stability, and subcellular localization of key signaling proteins. This phosphorelay cascade ensures the rapid and efficient transmission of the hormonal signal, leading to a large-scale change in gene expression. mdpi.com

The central principle of the cytoplasmic signaling cascade is the inactivation of a key negative regulator, allowing for the activation of positive regulators. This is achieved through the sequential action of kinases and phosphatases that are themselves targets of regulation.

Phosphorylation Events and Kinase Activities (e.g., BIN2, BSU1)

The activated BRI1-BAK1 receptor complex initiates the intracellular signaling cascade by phosphorylating downstream kinase targets. biologists.com Among the first substrates are members of the BR-SIGNALING KINASE (BSK) and CONSTITUTIVE DIFFERENTIAL GROWTH 1 (CDG1) families of receptor-like cytoplasmic kinases. mdpi.combiologists.comnih.gov Phosphorylation by BRI1 activates these kinases. mdpi.comnih.gov

Activated BSKs and CDG1 then phosphorylate and activate a key phosphatase, BRI1 SUPPRESSOR 1 (BSU1). biologists.comnih.gov BSU1 is a crucial positive regulator of the pathway. mdpi.com Its primary role is to inactivate the central negative regulator of brassinosteroid signaling: BRASSINOSTEROID INSENSITIVE 2 (BIN2). mdpi.combiologists.com

BIN2 is a GSK3-like kinase that, in the absence of a BR signal, is highly active. nih.govbiologists.com Active BIN2 phosphorylates the key transcription factors BES1 and BZR1, which marks them for cytoplasmic retention and degradation, thereby preventing the expression of BR-responsive genes. biologists.comnih.govmdpi.com The activation of BSU1 phosphatase upon BR perception leads to the dephosphorylation of a specific tyrosine residue (Tyr-200) on BIN2, which inactivates the kinase. mdpi.comnih.gov This inactivation of BIN2 is the pivotal event that allows the accumulation of active transcription factors. mdpi.com

ProteinTypeRole in BR SignalingMode of Action
BSK1/CDG1KinasePositive RegulatorActivated by BRI1 phosphorylation; subsequently activates BSU1. biologists.comnih.gov
BSU1PhosphatasePositive RegulatorActivated by BSK1/CDG1; inactivates BIN2 by dephosphorylation. mdpi.comnih.gov
BIN2GSK3-like KinaseNegative RegulatorWhen active, phosphorylates and inactivates BES1/BZR1. nih.govbiologists.com Inactivated by BSU1. mdpi.com

Nuclear Translocation of Key Transcription Factors

The ultimate goal of the brassinosteroid signaling cascade is to alter the program of gene expression within the nucleus. This is accomplished by controlling the activity and location of two master transcription factors: BRASSINAZOLE RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1), which is also known as BZR2. frontiersin.orgfrontiersin.org These two homologous proteins are the primary effectors of the BR pathway, and their ability to enter the nucleus and bind to DNA is tightly regulated. frontiersin.org

Regulation of BES1/BZR1 Activity and Nuclear Accumulation

The subcellular localization of BES1 and BZR1 is directly coupled to their phosphorylation status, which is controlled by the opposing activities of the kinase BIN2 and phosphatases like PROTEIN PHOSPHATASE 2A (PP2A). frontiersin.orgoup.com

In the absence of brassinosteroids, active BIN2 phosphorylates multiple sites on BES1 and BZR1. biologists.comnih.gov This phosphorylation has two major consequences: it inhibits their DNA-binding activity and promotes their binding to 14-3-3 proteins, which leads to their retention in the cytoplasm. mdpi.commdpi.com Phosphorylation also makes them susceptible to degradation by the proteasome. frontiersin.org

When brassinosteroid levels are high, the signaling cascade leads to the inactivation of BIN2. mdpi.com This allows phosphatases, such as PP2A, to dephosphorylate BES1 and BZR1. mdpi.comfrontiersin.org In their dephosphorylated state, BES1 and BZR1 are released from 14-3-3 protein binding, become stabilized, and accumulate in the nucleus. nih.govoup.comnih.gov This nuclear accumulation is essential for their function, as they must be present in the nucleus to regulate the expression of target genes. biorxiv.orgnih.gov Studies have shown that the predominant actions of BSU1 in the cytoplasm and BIN2 in the nucleus create a dynamic system that efficiently controls the subcellular location of these critical transcription factors. nih.gov

Transcriptional Networks Regulated by Brassinosteroids

Once accumulated in the nucleus, the dephosphorylated, active forms of BES1 and BZR1 act as transcriptional regulators to control the expression of a vast network of genes. nih.govilo.org These transcription factors can bind to specific DNA sequences in the promoter regions of their target genes. The primary binding sites are the brassinosteroid-responsive element (BRRE; CGTGT/CG) and the E-box motif (CANNTG). mdpi.com

Through binding these elements, BES1 and BZR1 can either activate or repress gene expression. nih.gov For instance, they activate genes involved in cell elongation and growth while repressing genes involved in brassinosteroid biosynthesis, creating a negative feedback loop that maintains hormonal homeostasis. frontiersin.org

The transcriptional networks controlled by BES1 and BZR1 are extensive and highly interconnected with other signaling pathways, including those for other hormones like auxin and gibberellins (B7789140), as well as light signaling pathways. biologists.comilo.orgnih.gov For example, BZR1 can directly regulate the expression of genes involved in auxin transport and signaling. biologists.com Furthermore, these transcription factors can interact with other regulatory proteins, such as the co-repressor complex formed by TOPLESS (TPL) and HISTONE DEACETYLASE 19 (HDA19), to modulate gene expression through chromatin modification. nih.govmdpi.com This integration allows brassinosteroids to influence a wide spectrum of developmental processes, including cell wall modification, organ boundary formation, and stress tolerance, by fine-tuning global gene expression programs. nih.govnih.govduke.edu

Identification of Brassinosteroid-Responsive Genes

The identification of genes that are responsive to brassinosteroids (BRs) has been a significant step in understanding the molecular mechanisms behind their diverse effects on plant growth and development. frontiersin.orgnih.gov Early research efforts to pinpoint these genes involved comparing plants treated with brassinosteroids against untreated controls or comparing BR-deficient mutants with their wild-type counterparts. nih.govresearchgate.netresearchgate.net These approaches, however, presented challenges, as altered transcript levels from exogenous application might not reflect normal physiological processes, and effects in mutants could be secondary. nih.govresearchgate.netresearchgate.net

A more systematic approach has been the use of cDNA array technology. In one such study using a BR-deficient Arabidopsis (det2 mutant) suspension culture, over 13,000 cDNA clones were screened, leading to the identification of 53 BR-responsive clones. nih.govnih.gov Subsequent sequence analysis of these clones revealed that brassinosteroids regulate a wide array of genes. These include novel genes, genes involved in cell division control, plant stress responses, and genes encoding transcription factors or signal transduction components. nih.govnih.gov This provided molecular evidence that BRs play an essential role in orchestrating various physiological processes, including photoreactions and ion transportation. nih.gov

To refine the identification of BR-responsive genes, comparative transcriptomic analyses using RNA sequencing (RNA-seq) have been employed. One study in Arabidopsis utilized a BR-deficient mutant (cpd) and a BR-insensitive triple mutant (bri1-701 brl1 brl3) as a negative control to filter out non-BR-induced genes. nih.gov This research identified 3,002 differentially expressed genes (DEGs) in 7-day-old seedlings and 1,496 DEGs in 24-day-old seedlings, highlighting that BRs regulate distinct sets of genes at different developmental stages. nih.gov Among these, 110 genes encoding transcription factors were found to be specifically responsive to BRs. nih.gov

Further studies have used transcript co-response analyses to identify not only BR-responsive genes but also BR-related genes that may not be directly induced by the hormone but are part of the broader regulatory network. nih.govnih.gov By searching for genes with expression patterns that correlate with key BR-signaling components like BRI1 and BAK1, researchers have been able to uncover a more extensive set of genes involved in the BR pathway. nih.govnih.gov

The table below summarizes categories of identified brassinosteroid-responsive genes from a cDNA array study in Arabidopsis.

Table 1: Functional Classification of Brassinosteroid-Responsive Genes Identified by cDNA Array

Functional Category Number of Genes Identified Examples/Notes Reference
Cell Division/Differentiation Control 3 Includes a D-type cyclin gene (CycD3), providing evidence for BR's role in cell division. nih.gov
Plant Stress Responses 4 Includes two heat-shock protein genes and a cyclophilin gene. nih.gov
Transcriptional Regulation/Signal Transduction 4 Includes three transcription factors and a putative protein kinase gene. nih.gov
RNA Splicing and Structure 3 Genes involved in RNA processing. nih.gov

Elucidation of Brassinosteroid-Mediated Gene Expression Profiles

The elucidation of gene expression profiles mediated by brassinosteroids has revealed a complex regulatory network that affects thousands of genes, with roughly equal numbers being up- or down-regulated. nih.govmdpi.com These genomic studies have been crucial in moving from the identification of individual genes to understanding the broader impact of BR signaling on cellular processes. frontiersin.org

Transcriptome profiling has demonstrated that BRs orchestrate a wide range of biological activities. researchgate.netcarnegiescience.edu In soybean, for instance, RNA-seq analysis following treatment with a BR biosynthesis inhibitor and subsequent rescue with exogenous brassinolide (B613842) showed that BRs regulate genes involved in multiple hormone pathways and stress responses. researchgate.netcarnegiescience.edu This indicates significant crosstalk between BR signaling and other regulatory networks. frontiersin.orgmdpi.com

The primary mediators of BR-regulated gene expression are the transcription factors BRASSINAZOLE-RESISTANT1 (BZR1) and BRI1-EMS-SUPPRESSOR1 (BES1). nih.govmdpi.com In the absence of BRs, these factors are phosphorylated by the kinase BIN2, which inhibits their activity. nih.govmdpi.com Upon BR perception, BZR1 and BES1 are dephosphorylated and can then enter the nucleus to regulate the expression of target genes. nih.gov ChIP-Chip analyses have shown that BES1 and BZR1 have thousands of target genes, accounting for a majority of BR-regulated gene expression. mdpi.com

However, the overlap between the targets of BES1/BZR1 and the full set of BR-responsive genes identified in transcriptome studies is not complete. nih.gov This suggests that other, yet-to-be-fully-characterized transcription factors also play a significant role in mediating BR responses. nih.gov The mechanisms of gene repression by BRs are also an active area of research, with recent studies showing that BES1/BZR1 can cooperate with other transcription factors like MYBL2 and HAT1 to downregulate gene expression. mdpi.com

Furthermore, gene expression profiles change depending on the developmental stage of the plant. A comparative RNA-seq study in Arabidopsis found that while many genes were regulated by BRs at both 7-day and 24-day-old stages, a significant portion of the responsive genes was specific to each stage. nih.gov In total, 1,940 genes were found to be upregulated and 2,558 were downregulated across both stages, with only about 20% being commonly regulated, indicating a dynamic and stage-specific transcriptional response to brassinosteroids. nih.gov

The table below provides an overview of the characteristics of brassinosteroid-mediated gene expression profiles.

Table 2: Characteristics of Brassinosteroid-Mediated Gene Expression Profiles

Aspect of Gene Expression Key Findings Reference
Scale of Regulation BRs regulate thousands of genes (up to 4000-5000 at different stages). mdpi.com
Direction of Regulation Approximately half of the responsive genes are induced (upregulated) and half are repressed (downregulated). nih.govmdpi.com
Primary Transcription Factors BES1 and BZR1 are the key transcription factors mediating the majority of BR-regulated gene expression. nih.govmdpi.com
Regulatory Complexity Other transcription factors beyond BES1/BZR1 are involved, indicating a multi-faceted regulatory network. nih.gov
Crosstalk Gene expression profiles show significant interaction with other hormone (e.g., auxin) and stress signaling pathways. frontiersin.orgresearchgate.netmdpi.com

| Developmental Specificity | Gene expression responses to BRs are stage-specific, with different sets of genes being regulated at different points in development. | nih.gov |

Table 3: List of Mentioned Chemical Compounds

Compound Name
Brassinolide-d5
Brassinolide (BL)
epi-Brassinolide (EBL)
Campesterol (B1663852)
Teasterone (B1253636)
Typhasterol (B1251266)

V. Physiological and Developmental Mechanisms of Brassinosteroid Action in Plants

Regulation of Cell Division and Cell Elongation

Brassinosteroids are fundamentally involved in promoting plant growth by stimulating both the division of cells and their subsequent elongation and expansion. nih.govoup.comresearchgate.net Early bioassays demonstrated that the application of brassinosteroids leads to significant increases in both cell size and cell number. nih.gov This dual action is a cornerstone of their growth-promoting effects. researchgate.net The molecular mechanisms involve the regulation of genes responsible for cell wall synthesis and modification, such as cellulose (B213188) synthases and xyloglucan (B1166014) endotransglycosylases. youtube.com Research on Arabidopsis has shown that BRs control the balance between cell division and expansion, with BR-deficient mutants exhibiting a prolonged cell division phase and delayed differentiation, ultimately resulting in smaller organs due to decreases in both cell size and number. researchgate.net

The regulatory action of brassinosteroids on cell growth translates directly to the macroscopic development of plant organs.

Stems: BRs are potent promoters of stem and shoot elongation. researchgate.netyoutube.com Mutants with deficiencies in BR biosynthesis or signaling consistently display a severe dwarf phenotype, which underscores the critical role of these hormones in determining plant height. youtube.comnih.gov

Leaves: The size and shape of leaves are also under the control of brassinosteroids. researchgate.net BRs positively affect leaf growth by promoting both cell division and expansion. researchgate.net Consequently, mutants like constitutive photomorphogenesis and dwarfism (cpd) have smaller leaves due to a reduction in both the size and quantity of leaf cells. researchgate.net

Roots: The role of BRs in root development is concentration-dependent. nih.gov While high concentrations are generally inhibitory, low concentrations of brassinosteroids have been shown to promote root elongation in Arabidopsis, both in wild-type plants and in BR-deficient mutants. nih.gov BRs also participate in the formation of lateral roots and root hairs, sometimes in conjunction with other hormones like auxin. youtube.com

Table 1: Influence of Brassinosteroids on Plant Organ Development

Plant Organ Effect of Brassinosteroids Key Research Findings Citations
Stems/Shoots Promote elongation BR-deficient mutants exhibit severe dwarfism. youtube.comnih.gov
Leaves Promote growth (cell division & expansion) BR-deficient mutants have smaller leaves with fewer and smaller cells. researchgate.netresearchgate.net
Roots Promote elongation at low concentrations Low concentrations stimulate root growth; high concentrations are inhibitory. nih.gov

Role in Vascular Differentiation and Tissue Development

Brassinosteroids are crucial for the proper development of the plant's vascular system, which includes the xylem and phloem tissues responsible for transporting water and nutrients. nih.govnih.gov Genetic studies have revealed that mutants with defects in BR biosynthesis or signaling pathways exhibit abnormal vascular development. nih.govbohrium.com BRs are known to promote the differentiation of xylem cells, and their absence leads to a reduction in vascular elements. nih.govyoutube.com The signaling pathway for this process involves the perception of BRs at the cell surface, which ultimately leads to changes in gene expression that drive the differentiation of vascular precursor cells into mature xylem and phloem. nih.govresearchgate.net This process is coordinated with other hormonal pathways, particularly auxin, to ensure the formation of a continuous and functional vascular network throughout the plant. researchgate.net

Brassinosteroid Impact on Reproductive Development

First identified in the pollen of rapeseed (Brassica napus), brassinosteroids have a profound and essential role in plant reproduction. oup.comoup.com Pollen is one of the richest natural sources of BRs, and mutants unable to produce or perceive these hormones often exhibit reduced male fertility, highlighting their importance in reproductive success. oup.com

Brassinosteroids are essential for multiple stages of anther and pollen development. pnas.orgresearcher.lifenih.gov Systematic studies of BR biosynthetic and signaling mutants in Arabidopsis revealed that these plants show not only defects in cell expansion but also significant reductions in pollen number, viability, and release efficiency. pnas.orgresearcher.lifenih.gov These reproductive failures are linked to abnormalities in the development of the tapetum—a nutritive cell layer within the anther—and the microspores themselves. pnas.orgresearcher.life Research has demonstrated that the BR signaling pathway directly regulates the expression of key transcription factors essential for the genetic program of anther and pollen development. pnas.orgresearcher.lifenih.gov

Table 2: Brassinosteroid-Related Defects in Male Reproduction of Arabidopsis Mutants

Phenotypic Defect Description Associated Developmental Stage Citations
Reduced Pollen Number BR mutants produce significantly fewer pollen grains compared to wild-type plants. Microspore mother cell stage and later. pnas.orgresearcher.life
Reduced Pollen Viability A lower percentage of the pollen produced is viable and capable of germination. Pollen maturation. pnas.orgresearcher.lifenih.gov
Abnormal Tapetum The nutritive tapetal layer develops abnormally, affecting microspore development. Anther development stages. pnas.orgresearcher.life
Inefficient Pollen Release Mature pollen is not effectively released from the anthers. Anther dehiscence. researcher.lifenih.gov

In monoecious plants, which bear separate male and female flowers on the same individual, brassinosteroids can play a decisive role in sex determination. nih.govresearchgate.net In maize (Zea mays), BRs are required to promote masculinity in the male flowers (tassels). nih.gov The nana plant1 (na1) mutant, which has a defect in a BR biosynthesis gene, exhibits not only dwarfism but also the development of female structures (pistils) in the normally male tassels, a phenomenon known as "tasselseed". nih.govresearchgate.net This feminization of male flowers indicates that a key function of BRs in maize is to suppress female organ development in the tassel, thereby ensuring the formation of unisexual male flowers. nih.govmdpi.com Treating wild-type maize with BR biosynthesis inhibitors can replicate both the dwarf and tasselseed phenotypes of the na1 mutant. nih.govresearchgate.net This role in sex determination appears to be a co-opted function of BRs in some monoecious species, as it is not observed in plants with bisexual flowers. nih.gov

Control of Seed Germination and Early Seedling Development

Brassinosteroids are positive regulators of seed germination and the subsequent growth of the young seedling. mdpi.comnih.govmdpi.com They are part of a complex hormonal network that governs the transition from a dormant seed to a dynamic, growing plant. mdpi.com BRs promote germination by acting antagonistically to abscisic acid (ABA), a hormone that establishes and maintains seed dormancy. nih.govnih.gov Studies have shown that BRs can partially rescue the germination of mutants that are deficient in or insensitive to gibberellins (B7789140) (GA), another class of hormones crucial for breaking dormancy. nih.gov

Once germination occurs, brassinosteroids continue to support early seedling development. mdpi.comnih.gov In rice, for example, mutants with impaired BR signaling show delayed germination and suppressed embryo growth, including shorter coleoptiles and roots. nih.gov BRs promote this post-germination growth by modulating metabolic processes, such as the breakdown of starch reserves in the seed, to provide energy for the growing embryo. nih.gov This function is critical for the successful establishment of the seedling, which in turn influences final crop yield. nih.govmdpi.com

Brassinosteroid Control of Shoot Apical Meristem Activity and Overall Plant Architecture

Research has demonstrated that a precise balance of BR signaling is essential for proper SAM function and plant form. Both a deficiency and an overabundance of BRs can lead to significant architectural defects. biologists.com BR-deficient or insensitive mutants often exhibit dwarfism, reduced apical dominance, and altered leaf morphology. pnas.org In contrast, mutants with hypersensitive BR signaling can display phenotypes such as organ fusion. pnas.orgresearchgate.net

A key mechanism through which BRs control development in the SAM is by regulating the formation of organ boundaries. pnas.orgnih.gov These boundaries are specialized zones of slow-growing cells that separate newly forming organs from each other and from the central meristem. pnas.org Proper boundary formation is essential for distinct organ development. pnas.org BRs influence this process by directly controlling the expression of organ boundary identity genes, such as the CUP-SHAPED COTYLEDON (CUC) family. pnas.orgnih.gov

The central transcription factor in the BR signaling pathway, BRASSINAZOLE-RESISTANT 1 (BZR1), is a primary actor in this regulatory network. pnas.orgnih.gov In response to BRs, activated BZR1 accumulates in the nuclei of cells in the central meristem and in developing organ primordia. pnas.orgresearchgate.net However, BZR1 levels are kept low in the organ boundary cells. pnas.orgresearchgate.net This spatial distribution is critical, as BZR1 directly represses the transcription of CUC genes. pnas.orgnih.gov The low level of BZR1 at the boundaries allows for CUC gene expression, which in turn restricts growth and establishes a clear separation between organs. pnas.org When BR signaling is hyperactive, BZR1 accumulation expands, leading to the repression of CUC genes in the boundary regions and causing organ fusion phenotypes. pnas.orgresearchgate.net

Furthermore, BR signaling is integrated with other crucial hormonal and developmental pathways to fine-tune plant architecture. In rice, the knotted1-like homeobox (KNOX) transcription factor OSH1, which is vital for SAM maintenance, has been shown to repress the BR pathway by activating genes involved in BR catabolism. oup.comoup.com This creates a balance where high KNOX activity in the SAM maintains a low-BR environment conducive to stem cell maintenance, while lower KNOX activity in peripheral zones allows for BR-promoted differentiation. oup.com

BRs also play a significant role in controlling apical dominance and shoot branching. nih.gov In tomato, BRs are essential for the outgrowth of axillary buds. nih.gov They act as an integration point for signals from other hormones like auxin, strigolactones, and cytokinins. nih.gov These pathways converge to promote BR production in the axillary buds, which then activates BZR1 to suppress the expression of BRANCHED1 (BRC1), a key inhibitor of bud outgrowth. nih.gov This demonstrates that local BR signaling is a pivotal downstream regulator for releasing buds from dormancy and shaping plant architecture. nih.gov

The interaction between BRs and auxin is also fundamental to architectural control. nih.govfrontiersin.org The two hormones act synergistically to promote cell elongation, a key component of stem and leaf growth. nih.gov Genome-wide studies have revealed that BZR1 and the auxin response factor ARF6 share a large number of target genes, indicating a deep level of coregulation at the transcriptional level to orchestrate growth. frontiersin.org

The following tables summarize key research findings on the genes and mutant phenotypes associated with BR-mediated control of the SAM and plant architecture.

Table 1: Phenotypes of Selected Arabidopsis Mutants in Brassinosteroid Pathways Affecting Plant Architecture

Mutant Gene Function of Gene Product Architectural Phenotype Reference(s)
det2-1 DET2 Steroid 5α-reductase (BR biosynthesis) Dwarfism, compact rosette, short stems, reduced apical dominance, enhanced organ boundaries. researchgate.net
bri1 BRI1 BR receptor kinase Severe dwarfism, similar to BR-deficient mutants, insensitive to applied BRs. biologists.com
bzr1-1D BZR1 Transcription factor (gain-of-function) Organ fusion (stamens, carpels), altered stem bending, bending siliques. researchgate.net
bin2 BIN2 GSK3-like kinase (negative regulator) Promoted lateral bud outgrowth (in tomato). nih.gov

Table 2: Key Genes in Brassinosteroid-Regulated Shoot Apical Meristem Activity

Gene Encoded Protein Role in BR-mediated Development Organism Reference(s)
BZR1 BRASSINAZOLE-RESISTANT 1 Transcription factor that directly represses CUC genes and BRC1 to control organ boundaries and bud outgrowth. Arabidopsis, Tomato pnas.orgnih.gov
CUC2 CUP-SHAPED COTYLEDON 2 Transcription factor establishing organ boundaries; its expression is repressed by BZR1. Arabidopsis pnas.org
OSH1 Oryza sativa homeobox1 KNOX transcription factor that maintains the SAM by repressing BR biosynthesis. Rice oup.comoup.com
BRC1 BRANCHED1 Transcription factor that inhibits axillary bud outgrowth; its expression is suppressed by BZR1. Tomato nih.gov
BRI1 BRASSINOSTEROID INSENSITIVE 1 Cell-surface receptor that perceives BRs to initiate the signaling cascade. Arabidopsis biologists.com

Table 3: Mentioned Chemical Compounds

Compound Name
Abscisic Acid
Auxin
Brassinolide (B613842)
Brassinolide-d5
Campestanol (B1668247)
Campesterol (B1663852)
Castasterone (B119632)
Cytokinin
Gibberellin
Indole-3-acetic acid
Jasmonate
Paclobutrazol

Vi. Brassinosteroid Involvement in Plant Stress Physiology and Adaptation

Molecular Mechanisms of Abiotic Stress Tolerance

Brassinosteroids have been demonstrated to confer tolerance to a multitude of abiotic stressors, including drought, high salinity, extreme temperatures, and heavy metal toxicity. nih.govnih.gov The mechanisms underlying this protection are complex, involving intricate crosstalk with other hormone signaling pathways, regulation of gene expression, and direct physiological adjustments. nih.govbiologists.com BRs help plants maintain cellular homeostasis by activating antioxidant defense systems, managing ion transport, and regulating the expression of stress-protective proteins. nih.govtandfonline.com

Brassinosteroids play a pivotal role in enhancing plant adaptation to drought conditions by modulating both physiological and molecular responses. A key aspect of this regulation is the intricate crosstalk with the abscisic acid (ABA) signaling pathway, which is a central regulator of drought stress responses. biologists.com Research has shown a reciprocal antagonism between BR and ABA signaling; for instance, BR treatment can inhibit the ABA-mediated induction of RD26 (RESPONSIVE TO DESICCATION 26), a gene encoding a transcriptional activator for stress-inducible genes. biologists.com This interaction allows for a finely tuned balance between promoting growth and activating drought tolerance mechanisms. Furthermore, BRs can modulate ABA-induced stomatal closure, a critical process for conserving water under drought conditions. herbapolonica.pl By influencing these pathways, brassinosteroids help optimize the plant's response to limited water availability, enhancing survival without completely halting growth. cragenomica.es

High salinity in soil poses a significant threat to plant health by causing ion toxicity and osmotic stress. Brassinosteroids effectively mitigate these effects through several molecular mechanisms. researchgate.net A primary strategy is the maintenance of ion homeostasis. BRs help reduce the accumulation of toxic sodium ions (Na+) within plant cells while promoting the retention of essential potassium ions (K+). nih.govmdpi.com This is achieved by regulating the activity of ion transport systems in the cell membrane. researchgate.net

Salt stress also leads to the overproduction of reactive oxygen species (ROS), causing oxidative damage to cellular components. Brassinosteroids counteract this by bolstering the plant's antioxidant defense system. researchgate.netfrontiersin.org They enhance the activity of key antioxidant enzymes, which scavenge harmful ROS. nih.gov This enzymatic response helps to decrease oxidative damage, protecting cellular integrity and function under high-salt conditions. mdpi.com

EnzymeFunction in Salt Stress Mitigation
Superoxide Dismutase (SOD) Converts superoxide radicals into hydrogen peroxide and oxygen.
Catalase (CAT) Decomposes hydrogen peroxide into water and oxygen.
Peroxidase (POD) Catalyzes the reduction of hydrogen peroxide.
Ascorbate Peroxidase (APX) Reduces hydrogen peroxide using ascorbate as an electron donor.
Glutathione Reductase (GR) Maintains the pool of reduced glutathione, a key antioxidant.

This table summarizes the key antioxidant enzymes upregulated by brassinosteroids to combat salt-induced oxidative stress.

Brassinosteroids are crucial for helping plants adapt to both high and low temperature extremes by regulating distinct molecular pathways.

Heat Stress: Under high temperatures, BRs help maintain growth and protect cellular structures. The transcription factor BZR1 accumulates in the nucleus, where it activates the expression of growth-promoting genes. biologists.com This process is partly mediated through the regulation of PHYTOCHROME INTERACTING FACTOR 4 (PIF4), a key regulator of thermomorphogenesis. biologists.com Additionally, BRs enhance the expression of heat shock proteins (e.g., HSP70, HSP83) and the activity of antioxidant enzymes, which protect cells from heat-induced damage and oxidative stress. mdpi.commadridge.org

Cold Stress: In response to cold, BR signaling contributes to increased freezing tolerance. Dephosphorylation of the BZR1 transcription factor allows it to regulate the expression of Cold-Regulated (COR) genes. biologists.com This regulation can occur directly or through interaction with other cold-responsive transcription factors like C-repeat Binding Factor 1 (CBF1) and CBF2. biologists.com BRs also help maintain membrane integrity, reducing the ion leakage that often occurs as a result of cold-induced cellular damage. madridge.org

Heavy metal contamination in soil is a major abiotic stressor that can severely inhibit plant growth. Brassinosteroids enhance plant tolerance by activating several detoxification mechanisms. nih.gov They can reduce the uptake and translocation of heavy metals such as cadmium (Cd), zinc (Zn), nickel (Ni), and manganese (Mn) from the roots to the shoots, thereby lowering their concentration in vital plant tissues. nih.gov

Furthermore, BRs mitigate the oxidative stress induced by heavy metals by significantly boosting the activity of the antioxidant enzyme system. nih.govresearchgate.net Another critical detoxification strategy modulated by BRs is the synthesis of phytochelatins. frontiersin.org These are small, cysteine-rich peptides that bind to heavy metal ions, effectively chelating them and sequestering them in the vacuole, which prevents them from interfering with cellular metabolism. frontiersin.orgnih.gov

Brassinosteroids in Biotic Stress Responses

Beyond abiotic challenges, brassinosteroids are also key modulators of plant immunity, playing a significant role in the defense against various pathogens. scispace.compreprints.org

Brassinosteroids positively regulate plant defense responses to pathogen attacks. scispace.comfrontiersin.org The BR signaling pathway is essential for mounting an effective immune response; mutants deficient in BR biosynthesis or signaling often show increased susceptibility to pathogens like Pseudomonas syringae. frontiersin.org

Research FindingPlant SpeciesPathogenBrassinosteroid-Mediated Mechanism
Enhanced ResistanceArabidopsis thalianaPseudomonas syringaeUpregulation of callose synthase gene (GSL8) via BES1 transcription factor, leading to increased callose deposition at infection sites. frontiersin.org
Defense Gene RegulationArabidopsis thalianaGeneral PathogensBR signaling modulates the expression of a wide range of genes related to pathogen defense and antimicrobial compound production. preprints.org
Hormonal CrosstalkMangoColletotrichum gloeosporioidesResistance involves the upregulation of BR, ethylene (B1197577), and phenylpropanoid pathways. mdpi.com

This table presents detailed research findings on the role of brassinosteroids in modulating plant defense against pathogens.

Vii. Interplay and Crosstalk of Brassinosteroids with Other Phytohormones

Integrated Signaling Networks with Auxins

Auxins and brassinosteroids are recognized as two of the most influential growth-promoting hormones in plant development, and their signaling pathways are deeply intertwined. mdpi.com They act synergistically in numerous developmental processes, including cell expansion, hypocotyl elongation, root development, and vascular differentiation. frontiersin.orgfrontiersin.org The integration of their signals is thought to occur late in the signal transduction cascade, likely converging at the promoters of shared target genes. nih.gov

Genetic and genomic studies have revealed that the response to one hormone often requires a functional pathway for the other, indicating a high degree of interdependence that is not primarily based on the regulation of each other's biosynthesis. nih.gov This crosstalk involves several layers of regulation:

Transcriptional Co-regulation: BRs and auxins co-regulate a significant number of genes. nih.gov The transcription factor BZR1 can interact with AUXIN-RESPONSE FACTORS (ARFs), such as ARF6, to synergistically regulate the expression of genes like expansins, which are involved in cell wall modification. researchgate.net Furthermore, the auxin-response element ARFAT has been identified as a crucial node of intersection, as it is responsive to both hormones and requires BR synthesis for its normal expression. nih.gov

Regulation of Auxin Transport: Brassinosteroids can influence the transport and distribution of auxin. In BR-deficient mutants, the expression of certain PIN genes, which encode auxin efflux carriers, is reduced. frontiersin.orgoup.com By modulating the expression of these transporters, BRs can affect local auxin concentrations, which is critical for processes like lateral root primordia initiation. frontiersin.orgfrontiersin.org

Shared Signaling Components: Key signaling components are involved in mediating the interaction. The GSK3-like kinase BIN2, a negative regulator of BR signaling, can phosphorylate and inactivate ARF2, a transcription factor in the auxin pathway, providing a direct molecular link between the two cascades. nih.govnih.gov

Interaction Point Key Components Involved Outcome
Transcriptional Control BZR1, ARF6, Expansin genes, ARFAT elementSynergistic promotion of cell elongation
Auxin Transport PIN genes (PIN3, PIN4, PIN7)BR-mediated modulation of auxin gradients
Signal Transduction BIN2, ARF2Direct phosphorylation and regulation

Synergistic and Antagonistic Interactions with Gibberellins (B7789140)

Gibberellins (GAs) and brassinosteroids are two major classes of growth-promoting hormones that share many similar functions, such as promoting seed germination and cell elongation. mdpi.comtandfonline.comresearchgate.net Their relationship is characterized by both interdependence and direct molecular interaction, creating a robust system for controlling plant growth. scispace.com

A pivotal breakthrough in understanding this crosstalk was the discovery of a direct physical interaction between the key transcriptional regulators of each pathway: the BR-activated BZR1/BES1 proteins and the GA-inactivated DELLA proteins. tandfonline.comscispace.comnih.gov DELLAs act as major repressors of GA signaling. This interaction forms a central module for integrating GA and BR signals. nih.gov

Synergistic Interactions: In processes like hypocotyl elongation, GAs and BRs act interdependently. scispace.com The promotion of cell elongation by GAs requires a functional BR signaling pathway. scispace.com GAs achieve their effect in part by promoting the degradation of DELLA proteins. This degradation releases the inhibitory constraint that DELLAs place on BZR1, thereby allowing BZR1 to bind to target promoters and activate gene expression for cell growth. nih.govtandfonline.comnih.gov BZR1, in turn, can positively regulate the GA pathway. tandfonline.com

Antagonistic Interactions: While often synergistic, the relationship can be antagonistic in other contexts. For instance, in rice root immunity, BRs have been shown to enhance susceptibility to certain pathogens by antagonizing GA signaling through the stabilization of the DELLA protein OsSLR1. tandfonline.com

Common Target Genes: The two pathways converge on a common set of target genes. tandfonline.com Microarray analyses have identified genes that are coordinately regulated by both hormones, highlighting the integrated nature of their control over developmental processes. tandfonline.comscispace.com

Interaction Level Mechanism Key Molecules Primary Effect
Protein-Protein Interaction Direct physical bindingBZR1/BES1, DELLA proteinsMutual regulation of transcriptional activity
Genetic Interdependence GA response requires BR signalingBRI1, GID1, BZR1, DELLAsCoordinated control of cell elongation
Transcriptional Regulation Co-regulation of downstream genesGASA1, GA5, MERI-5Integrated control of growth and development

Cross-Regulation with Cytokinins and Abscisic Acid

Brassinosteroids interact with cytokinins (CK) and abscisic acid (ABA), hormones that are crucial for cell division, stress responses, and developmental regulation. mdpi.commdpi.com These interactions can be either synergistic or antagonistic depending on the specific developmental process or environmental context. mdpi.com

Cytokinins (CK): The crosstalk between BRs and cytokinins is complex and often indirect. frontiersin.org They can interact to regulate root growth, where BRs enhance the expression of auxin efflux carriers to promote lateral root development, while CKs can inhibit this process by down-regulating the same genes, suggesting an indirect interaction mediated through auxin homeostasis. frontiersin.orgtandfonline.com In some experimental systems, such as Arabidopsis callus cultures, BRs have been shown to substitute for cytokinins in promoting cell division, indicating some overlap in their growth-promoting functions. mdpi.com

Abscisic Acid (ABA): The relationship between BRs and ABA is predominantly antagonistic, particularly in regulating seed germination and stomatal responses. frontiersin.orgnih.gov ABA is known to inhibit seed germination and promote stomatal closure, while BRs generally promote germination and growth. nih.govnih.gov

Molecular Basis of Antagonism: A key molecular link is the BR signaling component BIN2, a GSK3-like kinase. BIN2 positively regulates ABA signaling by physically interacting with and stabilizing ABSCISIC ACID INSENSITIVE 5 (ABI5), a key transcription factor in the ABA pathway. frontiersin.orgnih.gov When BRs are present, the BR signaling pathway inhibits BIN2, which in turn prevents the stabilization of ABI5, thus antagonizing the inhibitory effects of ABA on germination. frontiersin.orgnih.gov

Transcriptional Co-regulation: Despite their largely antagonistic roles, microarray data show that BRs and ABA co-regulate hundreds of genes, indicating a complex interplay. nih.gov More than a third of BR-regulated genes are also influenced by ABA. nih.gov

Synergistic Interactions: In certain stress responses, BRs and ABA can act synergistically. For example, they can both contribute to inducing responses like the production of hydrogen peroxide and enhancing heat and oxidative stress tolerance. frontiersin.org

Hormone Nature of Interaction Key Mediators Developmental/Physiological Process
Cytokinin (CK) Antagonistic/IndirectAuxin transport (PIN genes)Lateral root development
Cytokinin (CK) Synergistic/Functional OverlapCycD3Cell division in culture
Abscisic Acid (ABA) AntagonisticBIN2, ABI5Seed germination, Post-germinative growth
Abscisic Acid (ABA) SynergisticRBOH1, NADPH oxidaseHeat and oxidative stress tolerance

Interconnections with Ethylene (B1197577) and Jasmonates

Brassinosteroids are interconnected with the signaling pathways of ethylene (ET) and jasmonates (JA), two hormones primarily associated with stress responses, senescence, and growth regulation. nih.govresearchgate.net This crosstalk is crucial for balancing plant growth with defense mechanisms. mdpi.comfrontiersin.org

Ethylene (ET): The interaction between BRs and ethylene can be both synergistic and antagonistic.

Synergistic Effects: BRs and ethylene work interdependently to promote processes like apical hook development in seedlings. mdpi.com This synergy is mediated by the direct interaction between the BR-activated transcription factor BZR1 and the ethylene-activated transcription factor ETHYLENE INSENSITIVE 3 (EIN3). mdpi.com

Antagonistic Effects: In root development, BRs can promote growth by negatively regulating ethylene levels. The BR signaling components BES1 and BZR1 directly bind to the promoters of genes encoding ACC synthase (ACS), a key enzyme in ethylene biosynthesis, repressing their expression and thereby reducing ethylene production. mdpi.com In shoot gravitropism, BRs act as negative regulators, while ethylene promotes it, suggesting an indirect antagonistic interaction likely involving auxin signaling genes. frontiersin.org

Jasmonates (JA): The crosstalk between BRs and jasmonates is a classic example of the trade-off between growth and defense.

Growth-Defense Trade-off: BRs generally promote growth while JAs mediate defense responses against pathogens and insects. This often results in an antagonistic relationship. mdpi.comd-nb.info For instance, BRs can repress the expression of JA-induced defense genes, such as those for defensins and glucosinolates, thereby prioritizing growth over defense. mdpi.com

Synergy in Abiotic Stress: Under certain abiotic stress conditions like drought, exogenously applied BRs and JAs can act synergistically to alleviate stress. mdpi.com They work together to regulate osmolyte concentrations, antioxidant enzyme levels, and photosynthetic systems. mdpi.com The molecular basis for this switch from antagonism to synergy is an area of active research. d-nb.info

Hormone Nature of Interaction Key Components Physiological Process
Ethylene (ET) SynergisticBZR1, EIN3Apical hook development, Cell elongation
Ethylene (ET) AntagonisticBZR1/BES1, ACS genesRoot growth, Shoot gravitropism
Jasmonates (JA) AntagonisticJA-induced defensin (B1577277) genesGrowth-defense trade-off
Jasmonates (JA) SynergisticAntioxidant enzymes, OsmolytesDrought stress tolerance

Signaling Integration with Salicylic (B10762653) Acid and Strigolactones

Brassinosteroids also integrate with signaling pathways of salicylic acid (SA) and strigolactones (SLs), further expanding their regulatory network to encompass plant immunity and architectural development. jipb.netnih.govnih.gov

Salicylic Acid (SA): Salicylic acid is a key hormone in mediating plant defense against biotrophic and hemibiotrophic pathogens. The crosstalk between BRs and SA is generally antagonistic and is a critical component of the growth-defense trade-off. mdpi.comfrontiersin.org

Enhanced BR signaling often leads to decreased resistance to certain pathogens, while activation of SA-mediated defense pathways can inhibit plant growth.

Components of the BR signaling pathway can interact with proteins involved in plant immunity. mdpi.com For example, the BR receptor BRI1 and its co-receptor BAK1 are also involved in perceiving pathogen-associated molecular patterns, placing the BR signaling machinery at the crossroads of growth and immunity regulation. mdpi.comresearchgate.net

Strigolactones (SLs): Strigolactones are a class of hormones known for regulating shoot branching, root architecture, and symbiotic interactions. nih.gov The interaction between BRs and SLs is complex and appears to be largely antagonistic, particularly in the control of shoot architecture. unimi.it

In shoot branching, SLs inhibit bud outgrowth. This is mediated by the F-box protein MAX2, a key component of SL signaling. unimi.it Evidence suggests that MAX2 interacts with the BR-activated transcription factors BZR1 and BES1, promoting their degradation and thereby suppressing BR-promoted growth in axillary buds. unimi.it

In rice, an antagonistic relationship has been shown where SLs and BRs oppositely regulate the stability of a complex formed between the SL signaling protein D53 and the BR transcription factor OsBZR1. unimi.it

Hormone Nature of Interaction Key Signaling Nodes Regulated Process
Salicylic Acid (SA) AntagonisticBRI1, BAK1Growth-defense trade-off, Plant immunity
Strigolactones (SLs) AntagonisticMAX2, BZR1/BES1, D53Shoot branching, Tillering (in rice)

Impact on Endogenous Phytohormone Homeostasis and Transport

A crucial aspect of brassinosteroid function is its ability to modulate the homeostasis and transport of other phytohormones, thereby acting as a master regulator within the broader hormonal network. oup.comresearchgate.net This regulation is essential for coordinating complex developmental programs.

While BRs themselves are generally not transported over long distances, they exert significant influence on long-distance signaling by affecting the transport of other hormones, most notably auxin. oup.com

Regulation of Auxin Homeostasis and Transport: As detailed in section 7.1, BRs play a key role in controlling auxin levels and distribution. They achieve this by transcriptionally regulating genes involved in auxin transport, such as the PIN family of efflux carriers. frontiersin.orgoup.com By altering the expression of these transporters, BRs can fine-tune auxin gradients, which are critical for organogenesis and tropic responses. frontiersin.orgoup.com

Influence on Ethylene Biosynthesis: BR signaling directly impacts ethylene homeostasis. The transcription factors BZR1 and BES1 can suppress the expression of ACS genes, which encode the rate-limiting enzyme in ethylene biosynthesis, leading to reduced ethylene levels and promoting processes like root growth. mdpi.com

Feedback Regulation of BR Homeostasis: BRs maintain their own homeostasis through a negative feedback loop where bioactive BRs repress the expression of their own biosynthetic genes and promote the expression of catabolic genes. frontiersin.org This tight self-regulation is critical, as excessive BR levels can be detrimental to plant growth. frontiersin.org This homeostasis can be influenced by other hormonal pathways; for example, the auxin response factor ARF7 can inhibit a BR catabolic gene, thereby increasing endogenous BR levels. frontiersin.org

The ability of brassinosteroids to influence the synthesis, degradation, and transport of other key phytohormones positions them as a central hub for integrating diverse signals and ensuring cohesive plant growth and development. oup.comresearchgate.net

Viii. Advanced Research Methodologies and Future Perspectives in Brassinolide D5 Studies

Genetic Dissection of Brassinosteroid Pathways and Responses

Genetic approaches have been instrumental in identifying the components of BR biosynthesis and signaling pathways. While genetic manipulation creates the models for study, the biochemical verification of these models often relies on precise quantification of BR levels, a task for which Brassinolide-d5 is essential.

The foundational framework of the brassinosteroid signaling and biosynthesis pathways was largely constructed through the identification and characterization of mutants. bohrium.com Forward genetics, which involves screening mutagenized populations for specific phenotypes like dwarfism, has successfully identified numerous BR-deficient or insensitive mutants in species such as Arabidopsis thaliana, pea (Pisum sativum), and tomato (Lycopersicon esculentum). bohrium.comnih.govusp.br For instance, screens for dwarf mutants that are not rescued by exogenous BR application led to the discovery of key signaling components, including the BR receptor BRI1 (Brassinosteroid-Insensitive 1) and the glycogen (B147801) synthase kinase 3β-like kinase DWF12. nih.govnih.gov

Reverse genetics, where a known gene is knocked out to observe the resulting phenotype, has also been crucial. nih.gov In rice, both forward and reverse genetic strategies have been used to characterize orthologs of Arabidopsis BR signaling components, such as OsBRI1, OsBAK1, OsGSK1/2, and OsBZR1. nih.gov

A critical step in characterizing these mutants is the quantitative analysis of their endogenous BR profiles. This analysis confirms whether a mutation affects BR biosynthesis or signaling. For example, BR-insensitive mutants like bri1 were found to accumulate castasterone (B119632) and brassinolide (B613842) to levels 43- and 15-fold higher than wild-type plants, respectively, providing strong evidence of a defective signaling pathway with a functional feedback mechanism on biosynthesis. nih.gov Such quantitative measurements depend heavily on the use of isotopically labeled internal standards, like deuterated brassinolide, during mass spectrometry to ensure accuracy. rsc.orgnih.gov Similarly, feeding experiments with deuterium-labeled BR precursors in BR-deficient mutants have been vital for elucidating the steps in the biosynthetic network. rsc.org

Table 1: Key Genes in the Brassinosteroid Pathway Identified Through Genetic Screens

Gene Mutant Allele(s) Organism Phenotype Method of Identification
BRI1 bri1-1, bri1-4 Arabidopsis thaliana Dwarfism, BR-insensitivity, accumulation of endogenous BRs. nih.gov Forward Genetics
DWF12 dwf12-1D, dwf12-2D Arabidopsis thaliana Severe dwarfism, downward curling leaves, BR-insensitivity. nih.gov Forward Genetics (EMS)
na1 na1 Maize (Zea mays) Dwarfism, feminized male flowers, BR deficiency. purdue.edu Forward Genetics
CPD cpd Arabidopsis thaliana Dwarfism, de-etiolation in the dark, BR deficiency. usp.br Forward Genetics
OsBRI1 osbri1 Rice (Oryza sativa) Reduced plant height, erect leaves. nih.gov Forward/Reverse Genetics

The advent of gene-editing technologies, particularly CRISPR/Cas9, has revolutionized the functional analysis of BR-related genes, allowing for targeted and precise modifications. nih.gov This technology has been used to overcome challenges like genetic redundancy, where multiple genes perform similar functions, making it difficult to observe phenotypes in single mutants. hebtu.edu.cn

In rice, CRISPR/Cas9 was used to create single and double mutants of OsCPD1 and OsCPD2, two genes involved in BR biosynthesis. isaaa.org While single mutants showed minor defects, the double mutants displayed severe dwarfism, providing clear genetic evidence of their essential and redundant roles in BR biosynthesis. isaaa.org Similarly, a panel of mutants for BR signaling gene families, including GSKs, OsBZRs, and PPKLs, was generated in rice, revealing a diversity of phenotypes in plant height, leaf angle, and grain size and highlighting functional differentiation and redundancy among family members. nih.gov In soybean, CRISPR/Cas9-mediated knockout of GmDWF1a and GmDWF1b resulted in dwarf phenotypes, with the single mutant showing potential for increased pod numbers. nih.gov

These gene-editing studies provide powerful tools for crop improvement by allowing for the rational design of plant architecture. nih.govnih.govresearchgate.net For example, editing BR signaling or biosynthesis genes can produce semi-dwarf varieties with more erect leaves, an ideal trait for high-density planting and improved yield. researchgate.net The characterization of these edited lines often involves metabolomic profiling to confirm the intended changes in BR levels, a process where this compound serves as an indispensable quantitative standard. nih.govresearchgate.net

Table 2: Examples of Gene Editing Applications in Brassinosteroid Research

Target Gene(s) Technology Organism Observed Phenotype/Outcome
OsCPD1, OsCPD2 CRISPR/Cas9 Rice (Oryza sativa) Double mutants showed severe dwarfism, confirming redundant roles in BR biosynthesis. isaaa.org
GmDWF1a, GmDWF1b CRISPR/Cas9 Soybean (Glycine max) Single and double mutants exhibited dwarfism; single mutant showed increased pod number. nih.gov
GSK, OsBZR, PPKL families CRISPR/Cas9 Rice (Oryza sativa) Generated a panel of mutants with diverse agronomic traits (height, leaf angle, grain size). nih.gov
ZnF-B CRISPR/Cas9 Wheat (Triticum aestivum) Knockout created high-yielding, semi-dwarf varieties with improved nitrogen-use efficiency. nih.govresearchgate.net
BAS1, SOB7, BEN1, UGT73C5 CRISPR/Cas9 Arabidopsis thaliana Generated higher-order null mutants to dissect complex interactions in BR inactivation. wsu.edu

Advanced Imaging Techniques for Spatiotemporal Brassinosteroid Localization

A significant limitation of many analytical techniques is that the process of sample homogenization removes all information about the spatial distribution of molecules within tissues. oup.com Understanding where brassinosteroids are synthesized, transported, and perceived is crucial for a complete picture of their function. Advanced imaging techniques are beginning to address this challenge.

Mass spectrometric imaging (MSI), particularly using Desorption Electrospray Ionization (DESI), is a powerful, label-free method that allows for the measurement of multiple molecular targets directly from the surface of a biological sample. nih.gov By analyzing tissues without prior homogenization, DESI-MSI provides spatially resolved molecular maps. nih.gov While this technique has been successfully applied to map the distribution of other plant hormones like auxins and jasmonic acid in response to wounding, its application to brassinosteroids represents a promising frontier. nih.gov The development of quantitative MSI (qMSI) methods, which could involve spraying an internal standard like this compound onto the tissue section prior to analysis, would be a major step forward, enabling the precise in situ quantification of BRs across different cells and tissues.

Other advanced microscopy techniques, such as Total Internal Reflection Fluorescence Microscopy (TIRFM), have been used to visualize BR signaling components at the single-molecule level near the plasma membrane. nih.gov While these methods track fluorescently-tagged proteins rather than the hormone itself, they provide high-resolution spatiotemporal data on receptor activation and downstream signaling events. Integrating these protein-level imaging techniques with MSI for the hormone itself will provide a multi-scale understanding of BR action, from the tissue level down to the subcellular.

Table 4: List of Chemical Compounds Mentioned

Compound Name Abbreviation Class/Role
Abscisic Acid ABA Phytohormone
Auxin Phytohormone
Brassinolide BL Phytohormone (Brassinosteroid)
This compound D5-BL Isotopically labeled internal standard
Brassinolide-d3 D3-BL Isotopically labeled internal standard
Campesterol (B1663852) Sterol, Brassinosteroid precursor
Castasterone CS Phytohormone (Brassinosteroid)
Castasterone-d3 D3-CS Isotopically labeled internal standard
6-deoxo-28-homotyphasterol Brassinosteroid intermediate
Epibrassinolide epiBL Phytohormone (Brassinosteroid)
Epicastasterone epiCS Phytohormone (Brassinosteroid)
6-deoxo-24-epicastasterone d-epiCS Brassinosteroid intermediate
Jasmonic Acid Phytohormone
Teasterone (B1253636) TE Phytohormone (Brassinosteroid)

Computational Modeling and Systems Biology Approaches for Brassinosteroid Signaling Networks

The complexity of brassinosteroid (BR) signaling, with its numerous components and extensive crosstalk with other pathways, presents a significant challenge to conventional biological research. researchgate.net Computational modeling and systems biology have emerged as powerful tools to dissect these intricate networks, providing a quantitative and predictive understanding of how BRs, including deuterated forms like this compound, regulate plant growth and development. elifesciences.orgnih.govbiorxiv.orgbiorxiv.org

Mathematical models, often based on ordinary differential equations (ODEs), have been instrumental in simulating the dynamics of the BR signaling cascade. elifesciences.orgbiorxiv.orgbiorxiv.org These models integrate kinetic parameters of protein-protein interactions, phosphorylation events, and gene regulation to simulate the flow of information from the cell surface receptor, BRASSINOSTEROID INSENSITIVE 1 (BRI1), to the downstream nuclear transcription factors, such as BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1). nih.govnih.gov For instance, a computational approach was successfully employed to predict root growth based solely on BRI1 receptor activity, demonstrating the predictive power of such models. nih.gov

One significant application of computational modeling has been in understanding the rapid, non-genomic effects of brassinosteroids. A detailed kinetic model was developed to describe the BR-induced hyperpolarization of the plasma membrane, acidification of the apoplast, and subsequent cell wall swelling, all of which are crucial for cell elongation. elifesciences.orgnih.govnih.gov This model, by incorporating the activities of plasma membrane H+-ATPases, was able to identify rate-limiting steps in the early BR response. elifesciences.orgnih.gov

Table 1: Key Parameters in a Computational Model of Early Brassinosteroid Response

Parameter Description Significance in the Model
BRI1 concentration The number of BR receptors on the cell surface. Determines the cell's sensitivity to brassinosteroids.
H+-ATPase activity The rate at which protons are pumped out of the cell. A crucial regulator of apoplastic pH and cell wall loosening. elifesciences.orgnih.gov
Cation influx The inward movement of positive ions. Required to balance the charge shift caused by proton efflux. elifesciences.org
BR-BRI1 binding affinity The strength of the interaction between brassinosteroid and its receptor. Influences the initiation of the signaling cascade.

Systems biology approaches complement computational modeling by integrating large-scale 'omics' datasets (genomics, transcriptomics, proteomics, and phosphoproteomics) to construct comprehensive BR signaling networks. duke.edubiorxiv.org By analyzing how the abundance of transcripts, proteins, and phosphorylated proteins changes over time in response to brassinolide treatment, researchers can infer regulatory relationships and identify novel components of the pathway. duke.edubiorxiv.org A network inference pipeline named Spatiotemporal Clustering and Inference of Omics Networks (SC-ION) has been used to integrate multi-omic data and illustrate the signaling cascade from kinase-substrate phosphorylation to transcriptional regulation. duke.edu This approach has successfully identified new phosphorylation sites on BES1 and a novel transcription factor, BRONTOSAURUS (BRON), that regulates cell division. duke.edu

Furthermore, in-silico analysis of the promoter sequences of genes involved in BR signaling has provided insights into the regulatory mechanisms governing their expression. frontiersin.orgresearchgate.netnih.gov By identifying common cis-regulatory elements, researchers can predict which transcription factors are responsible for coordinating the expression of BR-responsive genes. frontiersin.orgresearchgate.net Such analyses have been performed in rice, a model monocot species, to understand the developmental and environmental regulation of BR signaling components. frontiersin.orgresearchgate.netnih.gov

The integration of computational modeling and systems biology also facilitates the study of crosstalk between BR and other phytohormone signaling pathways, such as those for auxin and gibberellins (B7789140). arxiv.orgnih.gov Mathematical models have been developed to explore the interactions between key transcription factors from different pathways, revealing how these networks are integrated to co-regulate plant growth and development. arxiv.orgnih.govnih.gov For example, modeling has suggested that the interaction between the transcription factors BZR1 and DELLA proteins is a principal mechanism of crosstalk between the BR and gibberellin pathways. arxiv.orgnih.gov

Table 2: Examples of Computational and Systems Biology Studies in Brassinosteroid Research

Study Type Organism Key Findings Reference
ODE Modeling Arabidopsis thaliana Identified H+-ATPases as crucial regulators of the early BR response for cell elongation. elifesciences.orgnih.gov
Mathematical Modeling Arabidopsis thaliana Linked BRI1 receptor activity to downstream physiological responses like root growth. nih.gov
Multi-Omics Network Inference Arabidopsis thaliana Identified novel phosphorylation sites on BES1 and a new transcription factor, BRON. duke.edu
In-Silico Promoter Analysis Oryza sativa (Rice) Revealed regulatory mechanisms for the coordinated expression of BR signaling genes. frontiersin.orgresearchgate.net
Crosstalk Modeling Theoretical Suggested that transcription factor interactions are key to BR-gibberellin crosstalk. arxiv.orgnih.gov

Future perspectives in this field involve the development of more complex, multi-scale models that can bridge the gap from molecular interactions to whole-plant physiology. These models will likely incorporate spatial information to simulate BR signaling in different tissues and cell types, providing a more holistic understanding of how brassinosteroids orchestrate plant development. The continued integration of experimental data from advanced techniques with sophisticated computational approaches will be crucial for unraveling the remaining mysteries of the brassinosteroid signaling network.

Q & A

Q. How to design controlled experiments for synthesizing and characterizing Brassinolide-d5 with isotopic purity?

Methodological Answer:

  • Synthesis Protocol : Use deuterium oxide (D₂O) in reaction media for hydrogen-deuterium exchange at specific hydroxyl groups, ensuring kinetic control to minimize back-exchange .
  • Isotopic Validation : Employ high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm deuteration sites and quantify isotopic enrichment (>98% purity). Cross-reference with non-deuterated Brassinolide via comparative spectral analysis .
  • Contamination Checks : Include negative controls (e.g., non-deuterated analogs) in each synthesis batch to detect unintended isotopic dilution .

Q. What analytical techniques are most reliable for quantifying this compound in plant tissue samples?

Methodological Answer:

  • Extraction Optimization : Use liquid-liquid extraction (LLE) with deuterated internal standards (e.g., Brassinolide-d7) to correct for matrix effects .
  • Quantification : Apply LC-MS/MS with multiple reaction monitoring (MRM) for selective ion transitions (e.g., m/z 480 → 361 for this compound). Validate linearity (R² >0.99) across physiological concentration ranges (0.1–100 ng/g fresh weight) .
  • Cross-Validation : Confirm results via ELISA using anti-brassinosteroid antibodies, ensuring antibody specificity for deuterated forms .

Q. How to validate the biological activity of this compound in plant bioassays while controlling for isotopic effects?

Methodological Answer:

  • Comparative Bioassays : Conduct parallel dose-response experiments with Brassinolide and this compound in Arabidopsis hypocotyl elongation assays. Use ANOVA to detect significant differences in EC₅₀ values .
  • Isotopic Effect Mitigation : Test deuterated vs. non-deuterated analogs under identical environmental conditions (light, humidity) to isolate isotopic impacts on receptor binding .

Advanced Research Questions

Q. How do isotopic substitutions in this compound influence its interaction with BRI1 receptor kinases at the molecular level?

Methodological Answer:

  • Computational Modeling : Perform molecular dynamics (MD) simulations comparing hydrogen-bonding networks of Brassinolide and this compound bound to BRI1. Analyze deuterium’s kinetic isotope effects (KIEs) on binding affinity .
  • Experimental Validation : Use surface plasmon resonance (SPR) to measure association/dissociation rates (kₐ, kₐ) of deuterated vs. non-deuterated ligands .

Q. How to resolve contradictory data on this compound’s stability in soil-microbe systems?

Methodological Answer:

  • Microbial Degradation Studies : Incubate this compound with rhizosphere microbiota in sterile soil microcosms. Track deuteration loss via HRMS over 14 days. Compare degradation rates across soil types (pH, organic content) .
  • Statistical Reanalysis : Apply mixed-effects models to prior datasets, accounting for confounding variables (e.g., microbial diversity indices) .

Q. What methodological frameworks are optimal for integrating this compound tracer studies into systemic analyses of brassinosteroid signaling networks?

Methodological Answer:

  • Isotopic Tracing : Administer this compound via root uptake or foliar spray, then use spatially resolved metabolomics (MALDI-TOF) to map distribution in plant tissues .
  • Network Modeling : Combine tracer data with transcriptomic (RNA-seq) and phosphoproteomic datasets to construct dynamic Bayesian models of signaling cascades .

Q. How to address reproducibility challenges in this compound studies across laboratories with varying instrumentation?

Methodological Answer:

  • Interlaboratory Calibration : Distribute reference samples of this compound with certified isotopic purity (e.g., NIST-traceable standards) to participating labs .
  • Metadata Standardization : Require detailed reporting of LC-MS parameters (e.g., collision energy, column temperature) in publications to enable protocol replication .

Methodological Considerations

  • Ethical Compliance : Ensure deuterated compounds are handled under institutional biosafety protocols to prevent environmental release .
  • Data Transparency : Publish raw spectral data and simulation inputs in repositories like Zenodo to facilitate meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.